Ethyl 1-Boc-piperidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNAOCLKIBYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408125 | |
| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-48-8 | |
| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 1-Boc-piperidine-2-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate and N-Boc-ethyl pipecolinate, is a heterocyclic compound of significant interest in modern organic synthesis.[1] Its molecular structure, which features a piperidine ring functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and an ethyl ester at the 2-position, makes it an exceptionally versatile building block. The presence of the Boc group provides stability and allows for selective reactions at other sites of the molecule, while the ethyl ester offers a reactive handle for a wide array of chemical transformations.[1][2]
This combination of features renders this compound a valuable intermediate in the multi-step synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] This guide offers a detailed exploration of its chemical properties, synthetic methodologies, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical state of this compound is typically a colorless to pale yellow liquid or solid, contingent on its purity.[1] It exhibits good solubility in common organic solvents like dichloromethane, ethyl acetate, ethanol, and dimethylformamide, but has limited solubility in water.[1][3]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 362703-48-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][4] |
| Molecular Weight | 257.33 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid/solid | [1][3] |
| Boiling Point | ~106-108 °C | [3] |
| Density | ~1.046 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | ~1.458 | [5][6] |
Spectroscopic Signature
While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features:
-
¹H NMR: The spectrum would characteristically show a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethyl ester would present as a quartet (CH₂) and a triplet (CH₃). The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the Boc group and the ethyl ester. Resonances for the quaternary carbon and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the piperidine ring would also be present.
-
IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (Boc group) and the ester functionalities, typically appearing in the region of 1680-1750 cm⁻¹.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the N-protection of its precursor, ethyl pipecolinate (ethyl piperidine-2-carboxylate). This reaction is a cornerstone of amine chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
The rationale behind this choice is the high efficiency and selectivity of Boc₂O for amine protection under mild basic conditions. The base, typically a non-nucleophilic amine like triethylamine or an inorganic base like sodium bicarbonate, serves to deprotonate the secondary amine of the piperidine ring, activating it for nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. The reaction proceeds smoothly, often at room temperature, and yields the desired product with high purity after a standard workup and purification.
General Synthetic Protocol
-
Dissolution: Dissolve ethyl pipecolinate in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a slight excess (1.1-1.5 equivalents) of a base (e.g., triethylamine) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equivalents) to the reaction mixture, typically at 0 °C to control any potential exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution). Separate the organic layer, and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
Deprotection of the Boc Group
The Boc group is a robust protecting group under a wide range of conditions but can be readily cleaved under acidic conditions. This selective deprotection is fundamental to its use in multi-step synthesis. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent, efficiently removes the Boc group to reveal the secondary amine. This newly liberated amine can then participate in subsequent reactions such as amide bond formation, alkylation, or arylation.
Caption: Reversible Boc-protection and deprotection reaction.
Transformations of the Ethyl Ester
The ethyl ester at the C-2 position is a versatile functional handle. It can undergo several key transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic workup converts the ester to the corresponding carboxylic acid, N-Boc-piperidine-2-carboxylic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) reduces the ester to the primary alcohol, (1-Boc-piperidin-2-yl)methanol.
-
Amidation: The ester can be converted directly to an amide through aminolysis, often requiring elevated temperatures, or via the corresponding acyl chloride or an activated ester intermediate.
These transformations allow for the elaboration of the piperidine scaffold into a diverse range of derivatives, making it a valuable precursor for creating libraries of compounds in drug discovery programs.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.[3] Safety data sheets (SDS) indicate that the compound can cause skin irritation and severe eye damage.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[3]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7] Keep it away from strong oxidizing agents and sources of ignition.[3]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move the person to fresh air.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in synthetic chemistry. Its pre-functionalized and orthogonally protected structure provides a reliable and versatile platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively leverage this building block in the design and execution of innovative synthetic strategies, particularly in the quest for new therapeutic agents.
References
Ethyl 1-Boc-piperidine-2-carboxylate CAS number 362703-48-8
An In-depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate (CAS 362703-48-8)
Foreword: The Strategic Value of a Versatile Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the efficiency of constructing complex molecular architectures is paramount. Intermediates that offer a combination of stability, predictable reactivity, and multiple points for diversification are invaluable assets. This compound, registered under CAS number 362703-48-8, stands out as such a strategic building block.[1] Its structure, which marries the privileged piperidine scaffold with orthogonal protecting groups, provides a robust platform for generating a diverse array of novel chemical entities.[2]
This guide moves beyond a simple recitation of properties. It is designed to provide a senior scientist's perspective on the practical synthesis, rigorous characterization, and strategic application of this compound. We will delve into the causality behind methodological choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving purity and confirming identity.
Core Chemical Identity and Physicochemical Profile
This compound is a heterocyclic compound featuring a six-membered saturated piperidine ring.[3] The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and an ethyl ester is positioned at the C-2 position. This specific arrangement of functional groups dictates its utility in synthetic chemistry. The Boc group serves as a crucial protecting element, enhancing the compound's stability and enabling selective reactions at other molecular sites.[1][3] The ethyl ester provides a versatile handle for transformations such as hydrolysis, amidation, or reduction.[1]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 362703-48-8 | [3] |
| Molecular Formula | C₁₃H₂₃NO₄ | [3][4] |
| Molecular Weight | 257.33 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Synonyms | 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate; Ethyl N-Boc-Piperidine-2-Carboxylate | [3] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); limited solubility in water | [3] |
Synthesis and Purification: A Protocol Built on Chemical Logic
The synthesis of this compound is typically achieved through the N-protection of its corresponding secondary amine precursor, ethyl piperidine-2-carboxylate. The following protocol is a standard, high-yielding procedure grounded in established organic chemistry principles.
Synthesis Workflow Overview
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: N-Boc Protection
This protocol describes the reaction of ethyl piperidine-2-carboxylate with di-tert-butyl dicarbonate ((Boc)₂O) to yield the title compound. The use of a non-nucleophilic base like triethylamine (TEA) is critical to scavenge the acidic byproduct without competing in the reaction.
Materials:
-
Ethyl piperidine-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[5]
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: Dissolve ethyl piperidine-2-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add triethylamine (1.2 eq.) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.). A catalytic amount of DMAP can be included to accelerate the reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).[5]
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel.[5] An appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) is typically effective for isolating the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a colorless to pale yellow oil or solid.[3]
Comprehensive Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Protons of the ethyl group (~1.2 ppm, triplet; ~4.1 ppm, quartet), protons of the Boc group (~1.4 ppm, singlet, 9H), and a complex multiplet pattern for the piperidine ring protons. The proton at the C-2 position is expected to be a distinct multiplet. (Predicted based on analogous structures like the 4-carboxylate isomer[6][7]) |
| ¹³C NMR | Carbonyl carbons for the ester and Boc groups (~155-175 ppm), carbons of the Boc group (~28 ppm, ~80 ppm), carbons of the ethyl group (~14 ppm, ~61 ppm), and signals for the piperidine ring carbons. |
| FT-IR | Strong C=O stretching frequencies for the carbamate (~1690 cm⁻¹) and the ester (~1735 cm⁻¹). C-H stretching for aliphatic groups (~2850-2980 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 258.34 for C₁₃H₂₃NO₄. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the chemical purity of the final compound.
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength around 210-225 nm.[8]
-
Expected Result: A single major peak representing >95-99% purity, depending on the required grade.
-
Chiral Separation: The C-2 position is a stereocenter. If the synthesis does not start from an enantiomerically pure precursor, the product will be a racemic mixture. Chiral HPLC is essential to separate these enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly effective for this class of compounds.[8] The development of a specific chiral separation method is crucial for applications where stereochemistry is critical, a common requirement in pharmaceutical development.[9][10]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its versatility as a synthetic intermediate.[1][3] The piperidine moiety is a foundational structure in numerous pharmaceuticals, recognized for its favorable pharmacokinetic properties.[2]
Strategic Diversification Pathways
Caption: Key synthetic transformations enabling the use of the title compound as a versatile scaffold.
-
Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly removes the Boc group, exposing the secondary amine. This allows for subsequent N-alkylation, N-arylation, or coupling with other moieties.[11]
-
Ester Manipulation: The ethyl ester can be saponified (hydrolyzed) under basic conditions (e.g., using lithium hydroxide) to yield the corresponding carboxylic acid. This acid is a key handle for building larger molecules via amide bond formation (peptide coupling), a cornerstone of medicinal chemistry.[12]
-
Amide Formation: The ester can be directly converted into a wide range of amides through reaction with primary or secondary amines, often at elevated temperatures or with catalysts. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.[3] While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, data from closely related isomers like Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) can provide guidance.
-
Hazard Classifications (based on analogue): May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
By understanding its synthesis, characterization, and strategic applications, researchers can effectively leverage this compound as a powerful tool in the development of novel pharmaceuticals and complex organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 362703-48-8: this compound [cymitquimica.com]
- 4. 362703-48-8|1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 7. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Conformation of Ethyl 1-Boc-piperidine-2-carboxylate
An In-depth Technical Guide
Abstract: Ethyl 1-Boc-piperidine-2-carboxylate (CAS No: 362703-48-8) is a pivotal chiral building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its utility stems from a well-defined structure featuring a piperidine core, orthogonally protected by an N-Boc group and functionalized with a C2-ethyl ester. This guide provides an in-depth analysis of the molecule's structural and conformational properties, which are critical for understanding its reactivity and application. We will explore the interplay of steric and electronic effects that govern its three-dimensional architecture, drawing upon spectroscopic and computational evidence. This document is intended for researchers, scientists, and drug development professionals who utilize this intermediate and seek a deeper understanding of its fundamental chemical behavior.
Introduction
Significance in Medicinal Chemistry and Organic Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3] this compound is a highly valuable derivative that offers chemists a reliable entry point into complex, polysubstituted piperidines. The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[2] This allows for precise chemical manipulations at other positions, making it an indispensable intermediate for multi-step synthetic campaigns.[1][2]
Scope of the Guide
This guide moves beyond a simple datasheet presentation. It aims to provide a comprehensive understanding of the molecule's stereochemistry, its preferred conformational state, and the dynamic processes it undergoes in solution. We will dissect the structural evidence obtained from key analytical techniques, explain the causal relationships behind its conformational preferences, and provide actionable protocols for its characterization.
Molecular Structure and Stereochemistry
Chemical Identity
-
Systematic Name: 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate
-
Common Names: Ethyl N-Boc-piperidine-2-carboxylate, Boc-2-Pip-OEt[4]
-
CAS Number: 362703-48-8[5]
-
Molecular Formula: C₁₃H₂₃NO₄[1]
-
Appearance: Typically a colorless to pale yellow liquid or low-melting solid.[1][4]
Key Functional Groups
The molecule's reactivity and conformation are dictated by three primary components:
-
The Piperidine Ring: A six-membered saturated heterocycle that provides the core scaffold.
-
The N-Boc Group: A bulky carbamate protecting group on the nitrogen atom. Its steric demand and the planarity of the O=C-N amide bond are critical determinants of the overall conformation.
-
The C2-Ethyl Ester: An ester functional group that serves as a handle for further synthetic transformations, such as reduction to an alcohol or conversion to an amide.
Chirality at the C2 Position
The C2 carbon, bearing the ethyl carboxylate group, is a stereocenter. Therefore, the molecule exists as two enantiomers: (R)- and (S)-Ethyl 1-Boc-piperidine-2-carboxylate. The specific enantiomer used is critical in asymmetric synthesis, where the goal is to produce a single enantiomer of the final target molecule.
Conformational Analysis: A Deep Dive
Fundamentals of Piperidine Conformation: The Chair Form
Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] In this conformation, the substituents on the ring can occupy two distinct positions:
-
Axial (a): Perpendicular to the approximate plane of the ring.
-
Equatorial (e): Pointing outwards from the periphery of the ring.
The chair form can undergo a "ring flip," which interconverts axial and equatorial positions. Generally, bulky substituents strongly prefer the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens.
The Dominant Conformer of this compound
Given the significant steric bulk of the ethyl carboxylate group, there is an overwhelming energetic preference for it to occupy the equatorial position on the piperidine ring. The axial conformation would introduce severe steric clashes, making its contribution to the overall population of conformers negligible at room temperature. Therefore, the piperidine ring itself is largely locked in a single chair conformation.
The Influence of the N-Boc Group: Rotational Isomerism (Rotamers)
While the ring conformation is relatively fixed, the molecule exhibits another critical form of conformational isomerism: rotational isomerism (atropisomerism) around the N-C(O) bond of the Boc group. The amide linkage has partial double-bond character, leading to a significant energy barrier to rotation. This slow rotation (on the NMR timescale) results in the presence of two distinct rotamers in solution.[7][8] These rotamers differ in the orientation of the carbamate's carbonyl group relative to the C2 substituent, leading to distinct chemical environments for the ring protons.
Caption: Conformational equilibrium of N-Boc rotamers.
Experimental Elucidation of Structure and Conformation
The precise structure and conformational dynamics of this compound are determined using a combination of spectroscopic, crystallographic, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the conformation of molecules in solution.
A ¹H NMR spectrum of this compound reveals several key features:
-
Rotamers: The most telling feature is the doubling of many signals, corresponding to the two slowly interconverting N-Boc rotamers.[7]
-
Boc Group: A sharp, intense singlet around 1.4-1.5 ppm, integrating to 9 protons.
-
Ethyl Group: A quartet around 4.1-4.3 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃).
-
Piperidine Protons: A complex series of multiplets between ~1.5 and 4.0 ppm. The coupling constants (J-values) between adjacent protons can provide definitive evidence for the chair conformation and the equatorial position of the C2-substituent. Large trans-diaxial couplings (~10-13 Hz) are characteristic of a chair conformation.
The ¹³C NMR spectrum is also informative, often showing doubled signals for the piperidine ring carbons due to the presence of rotamers.[7] Key resonances include the carbamate carbonyl (~155 ppm), the ester carbonyl (~170-175 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the ethyl group and piperidine ring.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc (t-Bu) | ~1.46 (s, 9H) | ~80 (C), ~28.5 (CH₃) | Intense singlet in ¹H NMR. |
| Ethyl (CH₂) | ~4.20 (q, 2H) | ~61 | Quartet due to coupling with CH₃. |
| Ethyl (CH₃) | ~1.25 (t, 3H) | ~14 | Triplet due to coupling with CH₂. |
| Carbamate (C=O) | - | ~155 | |
| Ester (C=O) | - | ~172 | |
| Piperidine Ring | 1.5 - 4.0 (m) | 23 - 58 | Complex region; signals often doubled due to rotamers. |
| Note: These are typical values; actual shifts may vary depending on the solvent and specific rotamer populations. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). For detailed conformational analysis, a Nuclear Overhauser Effect (NOESY or ROESY) experiment is crucial.
-
Spectral Interpretation:
-
Assign all proton and carbon signals using COSY and HSQC spectra.
-
Analyze the coupling constants (J-values) of the ring protons to confirm the chair conformation.
-
Analyze the NOESY spectrum to identify through-space correlations. The presence or absence of specific NOEs will confirm the equatorial orientation of the C2-substituent and help assign the major and minor rotamers.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, static picture of the molecule's conformation in the solid state.[8] This technique can definitively determine bond lengths, bond angles, and the precise geometry of the piperidine ring and its substituents. For related molecules, crystallographic studies have confirmed that the piperidine ring adopts a chair conformation with bulky substituents in equatorial positions.[9][10]
Caption: Workflow for X-ray crystallography analysis.
Computational Modeling
Molecular mechanics and Density Functional Theory (DFT) calculations are valuable tools for complementing experimental data.[11] These methods can be used to:
-
Calculate the relative energies of different conformers (e.g., axial vs. equatorial ester) and rotamers.
-
Predict NMR chemical shifts and coupling constants.
-
Visualize the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) to understand reactivity. Calculations consistently show a strong energetic penalty for the axial conformation of the C2-ester, supporting the conclusions drawn from experimental data.[11]
Synthesis and Reactivity
Common Synthetic Routes
This compound is typically synthesized from its parent amino ester, ethyl pipecolinate (ethyl piperidine-2-carboxylate). The standard procedure involves the reaction of the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system.[12]
Protocol: N-Boc Protection
-
Dissolve ethyl pipecolinate hydrochloride in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a slight excess of a base (e.g., 2.2 equivalents of triethylamine) to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) portion-wise or as a solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a precisely engineered building block whose utility is directly linked to its well-defined three-dimensional structure. Its conformation is dominated by a stable piperidine chair with a sterically preferred equatorial C2-ethyl ester group. The most significant dynamic feature is the slow rotation around the N-Boc carbamate bond, which gives rise to two distinct rotameric populations in solution. A thorough understanding of these structural and conformational nuances, as elucidated by NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for any scientist seeking to leverage this versatile molecule in the pursuit of complex synthetic targets.
References
- 1. CAS 362703-48-8: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chembk.com [chembk.com]
- 5. indiamart.com [indiamart.com]
- 6. chemscene.com [chemscene.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of Ethyl 1-Boc-piperidine-2-carboxylate in Organic Solvents
Introduction: The Synthetic Keystone and the Solubility Question
Ethyl 1-Boc-piperidine-2-carboxylate (CAS No. 74749-16-3), a prominent member of the N-Boc protected piperidine family, is a cornerstone intermediate in modern medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the synthetically versatile ethyl ester and the crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable building block for a multitude of complex molecular architectures. The Boc group provides stability under a wide range of nucleophilic and basic conditions, allowing for selective chemical manipulations at other sites of the molecule. This strategic importance necessitates a thorough understanding of its physical properties, paramount among which is its solubility in various organic solvents.
Solubility dictates every facet of this compound's application, from reaction kinetics and purification strategies (such as crystallization and chromatography) to formulation and final product purity. A comprehensive grasp of its solubility profile enables researchers to make informed decisions, optimizing reaction conditions, minimizing waste, and ensuring reproducibility. This guide provides a detailed examination of the solubility of this compound, grounded in fundamental chemical principles and supported by a practical, field-proven experimental protocol for its determination.
Theoretical Solubility Profile: A Molecular-Level Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of our compound of interest possesses distinct regions that influence its interactions with different types of solvents:
-
The Piperidine Ring: A saturated heterocycle that contributes to the molecule's overall nonpolar character.
-
The Boc Group: A bulky, lipophilic group that further enhances its affinity for nonpolar environments.
-
The Ethyl Ester Group: This functional group introduces polarity and the capacity for dipole-dipole interactions and weak hydrogen bonding (as an acceptor).
-
The Carbamate Linkage: The N-C=O moiety within the Boc group also adds a polar component.
Based on this structure, a qualitative solubility profile can be predicted. The molecule's significant lipophilic character, conferred by the piperidine ring and the large tert-butyl group, suggests good solubility in a broad range of organic solvents. However, the presence of polar ester and carbamate functionalities implies that it will not be entirely soluble in purely nonpolar aliphatic hydrocarbons.
Qualitative Solubility Across Solvent Classes
While precise quantitative solubility data (e.g., in mg/mL) for this compound is not extensively documented in publicly available literature, a reliable qualitative profile can be constructed based on the known behavior of structurally similar compounds, such as other Boc-protected amino acid esters and piperidine derivatives. The following table summarizes the expected solubility in common organic solvents, categorized by class.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents are of moderate polarity and can effectively solvate the entire molecule, interacting favorably with both its lipophilic and polar regions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Soluble to Very Soluble | Ethers can act as hydrogen bond acceptors for the N-H of the piperidine ring (if deprotected) and interact via dipole-dipole forces with the ester and carbamate groups. |
| Esters | Ethyl Acetate | Very Soluble | As an ester itself, the compound is highly compatible with ethyl acetate, following the "like dissolves like" principle. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The polar carbonyl group of the ketone can interact with the polar functionalities of the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic rings can solvate the lipophilic portions of the molecule, but interactions with the polar groups are less favorable. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Very Soluble | These highly polar solvents are excellent at solvating the polar ester and carbamate groups through strong dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the polar groups of the molecule. Solubility may decrease with increasing alcohol chain length. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | These nonpolar solvents interact poorly with the polar ester and carbamate functionalities, leading to low solubility. |
| Aqueous | Water | Insoluble | The large, nonpolar surface area of the molecule dominates, making it immiscible with water despite the presence of polar groups. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust, step-by-step method for the qualitative and semi-quantitative determination of solubility, which can be readily adapted for various organic solvents. This method is a self-validating system, ensuring reliable and reproducible results.
Diagram of the Experimental Workflow
Caption: Workflow for qualitative solubility determination.
Materials and Equipment
-
This compound (solid or oil)
-
A selection of organic solvents (analytical grade or higher)
-
4 mL glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Micropipettes (100 µL and 1000 µL)
-
Vortex mixer
-
Spatula
Step-by-Step Procedure
-
Preparation of the Solute: Accurately weigh approximately 10 mg of this compound into a tared 4 mL glass vial. If the compound is a solid, ensure it is a fine powder to maximize surface area for dissolution. Record the exact mass.
-
Initial Solvent Addition: Using a micropipette, add 0.1 mL (100 µL) of the selected organic solvent to the vial. This creates an initial test concentration of approximately 100 mg/mL.
-
Mixing and Observation: Securely cap the vial and vortex vigorously for 30 seconds. After mixing, visually inspect the solution against a dark background.
-
If the compound has completely dissolved (i.e., the solution is clear with no visible particles), the solubility is greater than 100 mg/mL. The compound can be classified as "Very Soluble" or "Freely Soluble" in this solvent.
-
-
Incremental Solvent Addition:
-
If the compound has not completely dissolved , add an additional 0.9 mL (900 µL) of the solvent to bring the total volume to 1.0 mL. This adjusts the test concentration to approximately 10 mg/mL.
-
-
Further Mixing and Observation: Recap the vial and vortex for at least 60 seconds. Allow the vial to stand for a few minutes and then visually inspect again.
-
If the compound has now completely dissolved , its solubility is between 10 mg/mL and 100 mg/mL. It can be classified as "Soluble" or "Sparingly Soluble."
-
If the compound remains undissolved or only partially dissolved , its solubility is less than 10 mg/mL. It can be classified as "Slightly Soluble" or "Insoluble."
-
Causality and Self-Validation
-
Why start with a small solvent volume? This approach, known as a tiered or sequential dilution method, efficiently screens for high solubility first. It conserves both the compound and solvent.
-
Why vortex vigorously? To overcome any kinetic barriers to dissolution and ensure that the system reaches equilibrium, or a state close to it, within a short timeframe.
-
Why use visual inspection? For a rapid qualitative assessment, visual inspection is a reliable and widely accepted method in research laboratories. For more precise quantitative data, this protocol would be followed by techniques such as HPLC or UV-Vis spectroscopy of the saturated supernatant.[1]
-
Trustworthiness of the Protocol: This method is self-validating because it tests distinct concentration thresholds (100 mg/mL and 10 mg/mL). The clear, binary outcomes (dissolved/not dissolved) at each step minimize subjective interpretation. Repeating the experiment will consistently yield the same classification, ensuring the trustworthiness of the results.
Factors Influencing Solubility Measurements
For authoritative and reproducible results, it is crucial to control variables that can impact solubility:
-
Temperature: Solubility is temperature-dependent. All measurements should be conducted at a consistent, recorded temperature, typically ambient room temperature (e.g., 20-25 °C).
-
Purity of Solute and Solvent: Impurities can enhance or decrease solubility. Using high-purity materials is essential for accurate determination.
-
Physical Form of the Solute: For solids, the particle size and crystalline form (polymorphism) can affect the rate of dissolution and, in some cases, the equilibrium solubility. Grinding the solid to a fine powder is a standard practice to ensure consistency.[2]
Conclusion
This compound exhibits a favorable solubility profile in a wide array of common organic solvents, a property that underpins its versatility as a synthetic intermediate. It is highly soluble in polar aprotic and halogenated solvents, and shows good solubility in ethers, esters, ketones, and alcohols. Its solubility is limited in nonpolar aliphatic hydrocarbons, and it is insoluble in water. The provided experimental protocol offers a reliable and efficient method for researchers to confirm these solubility characteristics in their own laboratory settings, enabling the rational design and optimization of synthetic procedures. A thorough understanding and practical determination of solubility are not merely procedural steps but are fundamental to achieving scientific integrity and success in drug discovery and development.
References
An In-depth Technical Guide to Ethyl 1-Boc-piperidine-2-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
Ethyl 1-Boc-piperidine-2-carboxylate (CAS No: 362703-48-8) is a substituted piperidine derivative that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a six-membered saturated nitrogen-containing heterocycle, the piperidine ring, which is a prevalent scaffold in numerous pharmaceuticals.[2][3] The strategic placement of two key functional groups underpins its versatility:
-
The Boc (tert-butyloxycarbonyl) Group: This moiety serves as a robust protecting group for the piperidine nitrogen.[4][5] Its presence enhances the compound's stability and allows for selective chemical transformations at other positions of the molecule by preventing unwanted side reactions involving the amine.[1]
-
The Ethyl Ester Group: This functional group at the C-2 position provides a reactive handle for a wide array of synthetic manipulations, including hydrolysis, amidation, reduction, and carbon-carbon bond-forming reactions.[1]
This combination makes this compound an invaluable chiral building block and intermediate for constructing complex molecular architectures, accelerating the development of novel pharmaceuticals and agrochemicals.[1][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 362703-48-8 | [1][6] |
| Molecular Formula | C₁₃H₂₃NO₄ | [4][7] |
| Molecular Weight | 257.33 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, ethanol, and dimethylformamide. Limited solubility in water. | [4][5] |
| Purity | Commercially available in purities ranging from 97% to >99%. | [4][8][9] |
Below is a diagram illustrating the functional components of the molecule.
Caption: Key functional groups of this compound.
Commercial Availability and Major Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk industrial needs. The choice of supplier often depends on the required purity, quantity, and lead time.
| Supplier | Purity Offered | Available Quantities | Notes |
| CymitQuimica | 97% | 5g, 10g, 25g, 100g, 500g, 2.5kg | Offers various product grades and sizes.[4] |
| Abound | 98% | 5g, 25g, 100g | A reliable American supplier; notes that products are for laboratory use only.[6] |
| Cleanchem Laboratories LLP | Not Specified | Bulk | Based in Navi Mumbai, Maharashtra.[7] |
| A B Enterprises | Technical Grade (97%) | Up to 50kg | An industrial supplier based in Mumbai.[8] |
| ChemicalBook | 99% | Min. Order: 1kg | Connects with various manufacturers in China.[9] |
| Small Molecules, Inc. | Not Specified | 25g, 100g | Provides pricing in USD. |
| Chem-Impex | ≥ 95% | Not Specified | Highlights its use in synthesizing enantiomerically pure compounds.[10] |
| ChemUniverse | 99% | 1g, 5g, Bulk | Offers small and bulk quantities.[11] |
Core Applications in Research and Drug Development
The utility of this compound stems from its dual-functionality, which allows for its incorporation into a wide range of synthetic pathways.
-
Pharmaceutical Synthesis: The piperidine nucleus is a cornerstone of many drugs targeting the central nervous system (CNS), as well as analgesics and anti-inflammatory agents.[2][10][12] This intermediate serves as a key starting material for creating complex piperidine derivatives with specific stereochemistry, which is often crucial for pharmacological activity.[10]
-
Peptide Chemistry: It is used in the synthesis of peptidomimetics and peptide-based drugs.[10] Incorporating the piperidine scaffold can enhance the stability and efficacy of these molecules by introducing conformational constraints.[10]
-
Agrochemicals and Specialty Materials: Beyond pharmaceuticals, this compound is a versatile intermediate for developing new agrochemicals and specialty materials where a functionalized heterocyclic core is required.[1][4]
The workflow below illustrates the central role of this intermediate in a typical synthetic campaign.
Caption: General synthetic workflow utilizing the target intermediate.
Synthesis and Purification Protocols
While commercially available, understanding the synthesis and purification of this compound provides deeper insight into its quality control.
General Synthetic Approach
A common method involves the protection of the commercially available Ethyl piperidine-2-carboxylate. The Boc group is introduced by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction Scheme: Ethyl piperidine-2-carboxylate + Boc₂O —(Base, Solvent)→ this compound
Standard Purification Protocol: Silica Gel Chromatography
Purification is critical to remove unreacted starting materials and by-products. Column chromatography is a standard and effective method.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., 2% Methanol in Chloroform or an Ethyl Acetate/Hexane gradient)[13]
-
Chromatography column and associated glassware
-
Thin Layer Chromatography (TLC) plates for monitoring
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system and load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity if using a gradient.
-
Fraction Collection: Collect fractions in test tubes as the solvent flows through the column.
-
TLC Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Analytical Characterization for Quality Assurance
Confirming the identity and purity of this compound is essential for reproducible research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include the characteristic peaks for the t-butyl group of the Boc protector (~1.4 ppm in ¹H NMR), the ethyl group of the ester, and the protons on the piperidine ring.[13]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the purity of the compound, often expressed as a percentage area.
-
Mass Spectrometry (MS): Provides information on the molecular weight, confirming the compound's identity.
Conclusion: An Indispensable Tool for Modern Chemistry
This compound is more than just a chemical intermediate; it is a strategic tool that enables efficiency and innovation in the synthesis of complex molecules. Its ready commercial availability from numerous suppliers, combined with its versatile reactivity, ensures its continued prominence in both academic research and industrial drug development. This guide has provided the foundational knowledge required to source, handle, and effectively utilize this powerful building block in the pursuit of scientific discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 362703-48-8: this compound [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. aboundchem.com [aboundchem.com]
- 7. indiamart.com [indiamart.com]
- 8. indiamart.com [indiamart.com]
- 9. Ethyl N-BOC-piperidine-2-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Role of Ethyl 1-Boc-piperidine-2-carboxylate as a chiral building block
An In-Depth Technical Guide: Ethyl 1-Boc-piperidine-2-carboxylate as a Premier Chiral Building Block in Modern Synthesis
Executive Summary
The piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on this ring system is often critical for biological activity, making access to enantiomerically pure building blocks a cornerstone of modern drug discovery and development. This compound has emerged as a supremely versatile and valuable chiral synthon. Its structure thoughtfully combines a conformationally defined piperidine core, a robust N-Boc protecting group for controlled reactivity, and a versatile ethyl ester handle for diverse chemical transformations.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this building block, from its synthesis and chiral resolution to its strategic application in the construction of complex molecular architectures.
The Strategic Importance of Chiral Piperidines in Drug Discovery
The piperidine ring is a saturated six-membered heterocycle that serves as a foundational scaffold in a vast array of FDA-approved drugs, including treatments for cancer, neurological disorders, and infectious diseases.[1][2] Its prevalence stems from its ability to present substituents in well-defined spatial vectors, mimicking natural recognition motifs and enabling strong, specific interactions with biological targets.
The introduction of a stereocenter, particularly at the C2 position, transforms the piperidine ring into a chiral scaffold. The absolute configuration ((R) or (S)) at this center can drastically alter a molecule's pharmacological profile, influencing its efficacy, safety, and metabolic stability. Consequently, the ability to synthesize enantiomerically pure piperidine derivatives is not merely an academic exercise but a critical requirement in pharmaceutical development. Chiral building blocks like this compound provide a reliable and efficient entry point to this chemical space, bypassing the need for late-stage, and often challenging, chiral separations of complex final products.[5][6]
Synthesis and Access to Enantiopure Material
The utility of this compound is predicated on its availability in high enantiomeric purity. Several strategies are employed to achieve this, starting from the racemic material and resolving it, or by building the chiral center directly through asymmetric synthesis.
Synthesis of Racemic this compound
The racemic starting material is typically prepared from commercially available ethyl piperidine-2-carboxylate (also known as ethyl nipecotate). The reaction involves the protection of the secondary amine with a di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Typical Laboratory Protocol: N-Boc Protection
-
Dissolution: Dissolve racemic ethyl piperidine-2-carboxylate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, typically triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product, this compound, is often of sufficient purity for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.
Chiral Resolution Strategies
Kinetic resolution and diastereomeric salt formation are the most common methods for separating the enantiomers of the parent compound, ethyl piperidine-2-carboxylate, before the Boc-protection step.
Classical Resolution via Diastereomeric Salts: This well-established technique involves reacting the racemic amine with a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized.[7][8]
-
Causality: The choice of resolving agent is critical. Chiral acids like di-benzoyl-L-tartaric acid or (S)-mandelic acid are frequently used because they form well-defined, crystalline salts with piperidine derivatives.[7] The solvent system (e.g., ethanol, methanol, or mixtures with water) is carefully optimized to maximize the solubility difference between the two diastereomeric salts.
Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, most commonly lipases, to acylate one enantiomer preferentially, leaving the other unreacted.[9][10]
-
Causality: Lipases are highly effective for resolving racemic amines and alcohols. The reaction is typically conducted in a non-polar organic solvent to maintain enzyme activity. The choice of the acyl donor (e.g., ethyl acetate) can influence both the reaction rate and the enantioselectivity (E-value). An E-value >100 is generally considered excellent for preparative scale resolution.
The following diagram illustrates a decision-making workflow for obtaining the desired enantiomer.
graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Physicochemical Properties and Strategic Reactivity
The synthetic utility of this compound is a direct result of its distinct structural features, which allow for predictable and selective chemical manipulations.
Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several key reasons.[11]
-
Stability: It is exceptionally stable to a wide range of reaction conditions, including nucleophilic attack, catalytic hydrogenation, and basic hydrolysis.[11] This robustness allows for extensive modification of the ethyl ester moiety without disturbing the nitrogen atom.
-
Steric Bulk: The bulky tert-butyl group can influence the stereochemical outcome of reactions at the adjacent C2 position by directing incoming reagents to the less hindered face.
-
Facile Cleavage: Despite its stability, the Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to liberate the free secondary amine.[11] This orthogonality makes it ideal for multi-step syntheses where sequential deprotection is required.
The Ethyl Ester as a Versatile Functional Handle
The ethyl ester at the C2 position is the primary point of chemical modification, serving as a precursor to a variety of other functional groups.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid, (R)- or (S)-1-Boc-piperidine-2-carboxylic acid. This acid is a key intermediate for amide bond formation.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, affording the corresponding chiral piperidin-2-ylmethanol derivative.
-
Amidation: The ester can be directly converted to an amide through aminolysis, although this often requires harsh conditions. A more common route is to first hydrolyze to the carboxylic acid and then use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond.
-
Grignard/Organolithium Addition: Reaction with organometallic reagents can convert the ester into tertiary alcohols.
The following diagram outlines the key transformations of the ester group.
Spectroscopic Data Summary
Accurate characterization is essential for confirming the identity and purity of the building block.
| Property | Description |
| Formula | C₁₃H₂₃NO₄[3] |
| Molecular Weight | 257.33 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or solid[3] |
| ¹H NMR (CDCl₃) | δ ≈ 4.8 (m, 1H, C2-H), 4.2 (q, 2H, OCH₂CH₃), 4.0 (m, 1H, C6-Heq), 3.0 (m, 1H, C6-Hax), 1.6-1.8 (m, 6H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃) ppm. Note: Chemical shifts are approximate and can vary. The Boc group often leads to broadened signals due to rotamers. |
| ¹³C NMR (CDCl₃) | δ ≈ 172 (C=O, ester), 155 (C=O, Boc), 80 (C(CH₃)₃), 61 (OCH₂CH₃), 55 (C2), 40 (C6), 28.5 (C(CH₃)₃), 25-20 (ring CH₂), 14 (OCH₂CH₃) ppm. |
Application in Complex Molecule Synthesis: A Case Study
The true value of this compound is demonstrated in its application as a key starting material in the synthesis of complex, high-value molecules such as Active Pharmaceutical Ingredients (APIs). Its ability to control stereochemistry at a critical position early in the synthetic route is a major strategic advantage.
While specific, non-proprietary syntheses of modern drugs starting directly from this exact ester can be difficult to pinpoint in public literature, its carboxylate analogue, (S)-1-Boc-piperidine-2-carboxylic acid , is a documented building block for several important compounds. The synthesis of this acid proceeds directly from the ethyl ester via the hydrolysis protocol described previously.
Case Study: Synthesis of a Key Intermediate for the β-Lactamase Inhibitor Avibactam
Avibactam is a crucial drug used in combination with antibiotics to combat resistant bacteria. A key intermediate in its synthesis is (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.[9][10] While the published routes to Avibactam itself are complex, the strategic use of a related chiral piperidine building block highlights the principles involved. A chemoenzymatic synthesis has been described that relies on a lipase-catalyzed resolution to prepare a valuable precursor, demonstrating the industrial relevance of these chiral synthons.[10]
Conceptual Protocol: Amide Coupling from the Corresponding Carboxylic Acid
This protocol describes the general procedure for coupling the carboxylic acid (derived from our title compound) with an amine, a fundamental step in many drug syntheses.
-
Acid Activation: To a solution of (S)-1-Boc-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stirring: Allow the mixture to stir for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate, which minimizes racemization and side reactions.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash column chromatography.
-
Validation: The final product's identity and purity would be confirmed by NMR spectroscopy and mass spectrometry. The stereochemical integrity can be verified by chiral HPLC if the coupled amine also contains a stereocenter.
Conclusion and Future Outlook
This compound and its derivatives are more than just chemical intermediates; they are enabling tools for modern medicinal chemistry. They provide a robust and reliable platform for introducing the chiral piperidine motif, a privileged scaffold in drug design. The combination of a stable protecting group and a versatile functional handle allows for a wide range of synthetic manipulations, empowering chemists to construct complex and potent therapeutic agents with precise stereochemical control. As drug development continues to demand molecules of increasing complexity and specificity, the strategic importance of high-quality, enantiopure building blocks like this compound will only continue to grow.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 362703-48-8: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group in Piperidine Synthesis
Distribution: For Internal and External Scientific Audiences
Preamble: The Strategic Imperative of Piperidine and the Role of Nitrogen Protection
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from central nervous system modulators to anticancer agents, stems from its ability to impart favorable pharmacokinetic properties like enhanced solubility and metabolic stability.[2][4] However, the journey of synthesizing complex, highly functionalized piperidine derivatives is fraught with challenges, primarily centered around the reactivity of the secondary amine within the piperidine ring.[5] This inherent nucleophilicity and basicity necessitate a robust strategy of temporary "masking" or protection to prevent unwanted side reactions during multi-step synthetic sequences.[6]
Among the arsenal of amine-protecting groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool.[7][8][9] Its widespread adoption is a testament to its unique blend of stability across a broad range of reaction conditions and its clean, facile removal under specific, mild acidic conditions.[7][10][11] This guide provides an in-depth technical exploration of the N-Boc protecting group's application in piperidine synthesis, offering field-proven insights, detailed protocols, and mechanistic rationale to empower researchers in drug discovery and development.
Part 1: The Protection Step — The Strategic Installation of the Boc Group
The primary function of the Boc group is to convert the reactive secondary amine of piperidine into a significantly less nucleophilic and non-basic carbamate.[6][7] This transformation is critical for exerting precise control over subsequent chemical modifications on the piperidine ring or its substituents. The reagent of choice for this transformation is almost universally di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[9][12]
The Causality of the Reaction: Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][13] This forms a transient tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion.[10][13] The generated tert-butoxide is a sufficiently strong base to deprotonate the now positively charged piperidine nitrogen, yielding the final N-Boc-piperidine product and tert-butanol.[13] While the reaction can proceed without an external base, the addition of a mild base like triethylamine (TEA), sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP) is common practice to accelerate the reaction.[10]
Caption: A generalized workflow for the N-Boc protection of piperidine.
Field-Proven Experimental Protocol: Synthesis of N-Boc-Piperidine
The following protocol represents a robust and scalable method for the synthesis of N-Boc-piperidine derivatives.
Materials:
-
Piperidine derivative (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 equiv.)
-
Base (e.g., Triethylamine, 1.5 equiv. or aq. Sodium Bicarbonate)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)[14]
Procedure:
-
Dissolve the piperidine derivative in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (if using an organic base like triethylamine).
-
Add the di-tert-butyl dicarbonate, either neat or as a solution in the reaction solvent, dropwise to the stirred mixture.[15]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
Upon completion, quench the reaction with water. If using a water-miscible solvent, concentrate the mixture in vacuo first.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine.[16]
-
Purify the product via column chromatography on silica gel if necessary.[16]
| Reagent System | Solvent | Typical Yield (%) | Notes |
| (Boc)₂O, TEA | DCM | >95% | A standard, highly efficient method for anhydrous conditions.[16] |
| (Boc)₂O, NaHCO₃ | DCM/H₂O | >90% | Biphasic conditions, useful for piperidine salts (e.g., HCl salts).[14] |
| (Boc)₂O, DMAP (cat.) | Acetonitrile | >95% | DMAP accelerates the reaction, particularly for less nucleophilic amines.[14][18] |
| (Boc)₂O | Water/Acetone | High | A "green" chemistry approach that avoids chlorinated solvents.[19] |
Part 2: The Strategic Value of Stability — N-Boc-Piperidine in Downstream Synthesis
The efficacy of a protecting group is defined not only by its ease of installation and removal but also by its resilience during intermediate synthetic steps. The N-Boc group exhibits exceptional stability under a wide variety of non-acidic conditions, making it an ideal choice for complex synthetic routes.[10][20]
Key Stability Characteristics:
-
Basic and Nucleophilic Conditions: The N-Boc group is highly resistant to strong bases (e.g., NaOH, LDA) and a wide range of nucleophiles.[14][21] This allows for reactions such as ester saponification, alkylations, and other base-mediated transformations elsewhere in the molecule without compromising the integrity of the protected nitrogen.
-
Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the hydrogenolysis of other protecting groups, such as the benzyloxycarbonyl (Cbz) group (e.g., H₂, Pd/C).[10] This orthogonality is a cornerstone of many synthetic strategies.[10][22]
-
Oxidizing and Reducing Agents: It is generally compatible with many common oxidizing agents (e.g., PCC, Swern oxidation) and reducing agents (e.g., NaBH₄, LiAlH₄), provided the reaction conditions are not acidic.
This robust stability profile permits a wide array of subsequent transformations on the N-Boc-piperidine scaffold, such as the functionalization of other positions on the ring.
Caption: Chemical compatibility of the N-Boc protecting group.
Part 3: The Unveiling — Protocols for N-Boc Deprotection
The strategic removal of the Boc group is arguably its most valued feature. This deprotection is most commonly and efficiently achieved under acidic conditions.[11][23]
The Deprotection Mechanism: Acid-Catalyzed Cleavage
The mechanism of acid-catalyzed deprotection is a clean and efficient process.[24]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[11][24][25]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to the fragmentation of the protonated carbamate. This step generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[11][24]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide and the free piperidine amine.[24][25]
-
Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., piperidinium trifluoroacetate or hydrochloride).[11][24]
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites in the molecule.[12][23] This can often be suppressed by using a "scavenger" such as anisole or thioanisole in the reaction mixture.[11][12]
Caption: A standard workflow for the acidic deprotection of N-Boc-piperidine.
Validated Deprotection Protocols
The choice of acidic reagent often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the final product.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) This is one of the most common and effective methods for Boc deprotection.[25][26]
-
Dissolve the N-Boc-piperidine substrate in DCM (typically a 0.1-0.5 M solution).
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring completion by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
The resulting residue, the piperidinium trifluoroacetate salt, can be used directly or neutralized by dissolving in an appropriate solvent and adding a base (e.g., saturated aq. NaHCO₃) before extracting the free amine.[26]
Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent Using HCl provides the hydrochloride salt, which is often a crystalline solid that is easy to handle and purify.[17][26]
-
Dissolve the N-Boc-piperidine substrate in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.
-
Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) (3-5 equivalents).[26]
-
Stir the reaction at room temperature for 1-3 hours. Often, the hydrochloride salt will precipitate from the solution.
-
Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like diethyl ether.[26]
| Reagent System | Solvent | Key Advantages | Considerations |
| TFA / DCM | Dichloromethane | Fast, efficient, highly volatile for easy removal.[26] | TFA is corrosive; resulting salt may be an oil.[26] |
| HCl / Dioxane | 1,4-Dioxane | Often yields a crystalline, easy-to-isolate hydrochloride salt.[26] | Dioxane has a high freezing point and is a suspected carcinogen. |
| HCl / Methanol | Methanol | Good for substrates with poor solubility in other solvents. | Potential for esterification with carboxylic acid groups. |
| Thermal (High Temp) | Water or High-Boiling Solvent | "Green" or acid-free conditions.[27][28][29] | Requires high temperatures (100-240°C), not suitable for thermally sensitive substrates.[27][30] |
| Oxalyl Chloride / Methanol | Methanol | Mild conditions, tolerates various functional groups.[27][31] | Generates carbon monoxide as a byproduct.[31] |
Conclusion: The Indispensable Nature of the N-Boc Group
The N-Boc protecting group is an indispensable tool in the synthesis of piperidine-containing molecules.[9][32] Its predictable reactivity, well-defined stability profile, and the mild, highly efficient conditions for its removal have solidified its role as a workhorse in both academic research and industrial drug development.[7][8] A thorough understanding of the causality behind its installation, its chemical stability, and the mechanisms of its cleavage empowers scientists to design more elegant, efficient, and robust synthetic routes to novel and life-saving therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. htworld.co.uk [htworld.co.uk]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Di-tert-butyl_dicarbonate [chemeurope.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 17. jgtps.com [jgtps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. total-synthesis.com [total-synthesis.com]
- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 24. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 25. jk-sci.com [jk-sci.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. mcours.net [mcours.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 32. genscript.com [genscript.com]
The Strategic Role of Ethyl 1-Boc-piperidine-2-carboxylate in Active Pharmaceutical Ingredient (API) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery and development, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled synthesis of complex Active Pharmaceutical Ingredients (APIs). Among these crucial precursors, Ethyl 1-Boc-piperidine-2-carboxylate has emerged as a versatile and highly valuable scaffold. Its unique structural features, comprising a piperidine core, a protective tert-butyloxycarbonyl (Boc) group, and a reactive ethyl ester moiety, provide a robust platform for the construction of a diverse array of sophisticated molecular architectures. This technical guide delves into the synthesis, key reactions, and strategic applications of this compound, with a particular focus on its role in the synthesis of the beta-lactamase inhibitor, Avibactam.
Introduction to this compound: A Versatile Chiral Building Block
This compound (CAS: 362703-48-8) is a cyclic amino acid derivative that serves as a cornerstone in medicinal chemistry.[1] The piperidine ring is a prevalent motif in numerous pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc protecting group on the nitrogen atom is crucial for modulating its reactivity, allowing for selective transformations at other positions of the molecule.[2] This protection is readily removed under acidic conditions, revealing the secondary amine for further functionalization. The ethyl ester at the C2 position offers a versatile handle for a variety of chemical manipulations, including hydrolysis, amidation, reduction, and carbon-carbon bond formation.
The true value of this building block is most evident in its chiral forms, (S)- and (R)-Ethyl 1-Boc-piperidine-2-carboxylate. The stereochemistry at the C2 position is often critical for the biological activity of the final API, making the enantioselective synthesis of these precursors a key focus of process chemistry.
Synthesis of Chiral this compound Derivatives
The efficient synthesis of enantiomerically pure piperidine-2-carboxylate derivatives is a critical first step. While various methods exist, chemoenzymatic approaches have gained significant traction due to their high selectivity and environmentally benign nature. A notable example is the synthesis of the closely related (2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate, a key intermediate in the synthesis of Avibactam.[3][4] This process highlights the power of biocatalysis in establishing the desired stereochemistry early in the synthetic sequence.
Chemoenzymatic Synthesis of a Key Hydroxylated Precursor
The synthesis commences with the hydrogenation of commercially available ethyl 5-hydroxypicolinate to afford ethyl 5-hydroxypiperidine-2-carboxylate as a mixture of cis and trans diastereomers.[3] The subsequent key step is a lipase-catalyzed kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl 5-hydroxypiperidine-2-carboxylate [3]
-
Preparation: Dissolve the crude ethyl 5-hydroxypiperidine-2-carboxylate in a 0.1 M potassium phosphate buffer solution.
-
pH Adjustment: Adjust the pH of the solution to 7.5 using dipotassium hydrogen phosphate.
-
Enzyme Addition: Add Lipozyme CALB to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture to remove the enzyme. The resulting aqueous solution of the resolved carboxylic acid is typically used directly in the next step.
This enzymatic resolution selectively hydrolyzes the (S,S)-ester to the corresponding carboxylic acid, leaving the (R,R)-ester largely unreacted, thus achieving efficient separation of the enantiomers. The subsequent N-Boc protection of the desired (2S,5S)-enantiomer is then carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine.[3]
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Hydrogenation | H₂, 10% Rh/C | Ethanol | Room Temp. | 12 h | ~98% (crude) | [3] |
| Resolution | Lipozyme CALB | Phosphate Buffer (pH 7.5) | Room Temp. | 12 h | - | [3] |
| N-Boc Protection | (Boc)₂O, Triethylamine | THF/Water | Room Temp. | 18 h | 42.9% (over 3 steps) | [4] |
Table 1: Summary of reaction conditions for the synthesis of the chiral hydroxylated precursor.
Application in API Synthesis: The Case of Avibactam
Avibactam is a non-β-lactam β-lactamase inhibitor that, in combination with antibiotics, is used to treat serious bacterial infections.[4] The synthesis of Avibactam provides an excellent case study for the strategic application of a chiral piperidine-2-carboxylate scaffold.
The synthesis of Avibactam from the N-Boc protected hydroxylated piperidine intermediate involves a series of key transformations that highlight the versatility of this building block. These include stereochemical inversion at the C5 position, conversion of the ethyl ester to a primary amide, cyclization to form the bicyclic core, and finally, sulfation.
Key Transformations and Experimental Considerations
Stereochemical Inversion: A crucial step in the synthesis of Avibactam is the inversion of stereochemistry at the C5 position. This is typically achieved via a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group, such as a triflate, followed by nucleophilic substitution with a protected hydroxylamine derivative like O-benzylhydroxylamine.[4]
Amide Formation: The ethyl ester of the piperidine-2-carboxylate is converted into the corresponding primary carboxamide. This is a critical functional group for the final bicyclic structure of Avibactam. The amidation is generally carried out by treating the ester with a solution of ammonia in methanol.[3]
Experimental Protocol: Amidation of Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate [3]
-
Reaction Setup: Mix the piperidine-2-carboxylate ester with a 7M solution of ammonia in methanol.
-
Reaction: Stir the mixture at room temperature for approximately 8 hours, monitoring completion by TLC.
-
Isolation: Filter the reaction mixture to remove any solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amide is often purified by crystallization or precipitation.
Cyclization and Final Steps: The formation of the characteristic diazabicyclooctane core of Avibactam is achieved through an intramolecular cyclization. This is typically facilitated by activating the secondary amine and the primary amide with a coupling agent like carbonyldiimidazole (CDI).[3] The final steps involve the deprotection of the benzyl group via catalytic hydrogenation and sulfation of the resulting hydroxylamine to furnish Avibactam.
Broader Applications and Future Perspectives
While the synthesis of Avibactam serves as a prime example, the utility of this compound extends to a wide range of other potential API targets. The versatile functional handles on this scaffold allow for its incorporation into diverse molecular frameworks.
-
Amide Coupling: The carboxylic acid, obtained after ester hydrolysis, or the amine, after Boc deprotection, can be readily coupled with a variety of amines and carboxylic acids, respectively, to generate extensive libraries of amide-containing compounds.
-
Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, which can then be further functionalized, for example, through etherification or oxidation.
-
Alkylation: The nitrogen atom, after Boc deprotection, can be alkylated to introduce various substituents, further diversifying the molecular structure.
The continued development of efficient and stereoselective methods for the synthesis and functionalization of this compound and its derivatives will undoubtedly fuel the discovery and development of new and improved therapeutics across a multitude of disease areas.
Conclusion
This compound stands as a testament to the power of well-designed chiral building blocks in modern pharmaceutical synthesis. Its inherent structural features, coupled with the availability of efficient chemoenzymatic and chemical methods for its synthesis and modification, make it an invaluable tool for medicinal chemists and process development scientists. The successful application of a derivative of this scaffold in the multi-kilogram scale synthesis of Avibactam underscores its industrial relevance and its potential to enable the production of life-saving medicines. As the demand for structurally complex and stereochemically pure APIs continues to grow, the strategic importance of versatile precursors like this compound will only continue to increase.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam – All About Drugs [allfordrugs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Piperidine Scaffold and the Role of a Versatile Building Block
An Application Guide to the Synthesis of Substituted Piperidines Utilizing Ethyl 1-Boc-piperidine-2-carboxylate
The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic motifs, it is embedded in the structure of numerous pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a privileged scaffold in drug design, influencing potency, selectivity, and pharmacokinetic properties.[2][3][4] The development of efficient and modular synthetic routes to create libraries of substituted piperidines is therefore a critical endeavor for researchers in drug discovery.[3][5]
This guide focuses on the strategic application of This compound , a highly versatile and commercially available building block, for the synthesis of diverse 2-substituted and N-functionalized piperidines.[6][7] Its structure is masterfully pre-functionalized for a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen, while the ethyl ester at the C2 position serves as both an activating group and a synthetic handle for further elaboration.[6] We will explore the causality behind key experimental choices and provide detailed, field-proven protocols to empower researchers to leverage this intermediate to its full potential.
Strategic Analysis of the Starting Material
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. Understanding the role of each is paramount to designing successful synthetic campaigns.
-
The N-Boc Protecting Group: The Boc group is arguably the most common amine protecting group in contemporary organic synthesis.[8] Its purpose is to render the nitrogen nucleophile inert, thereby preventing unwanted side reactions such as N-alkylation or acylation during manipulations at other sites of the molecule.[9][10] Its steric bulk can also influence the stereochemical outcome of reactions at adjacent positions. Crucially, the Boc group is stable to a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][11][12] This deprotection proceeds via protonation, followed by the loss of gaseous isobutylene and carbon dioxide, which drives the reaction to completion.[10]
-
The C2-Ethyl Ester: The ester functionality at the C2 position is a powerful synthetic lever.
-
Activation of the C2-Proton: The electron-withdrawing nature of the ester carbonyl acidifies the adjacent C2-proton, enabling its removal by a strong base to form a nucleophilic enolate. This is the cornerstone of α-functionalization strategies.
-
A Versatile Chemical Handle: The ester itself can be transformed into a wide variety of other functional groups, including alcohols, amides, and carboxylic acids, or can react with organometallic reagents to form tertiary alcohols.[6][7]
-
Caption: Key reactive sites of this compound.
Core Synthetic Application: α-Alkylation at the C2 Position
One of the most powerful applications of this starting material is the direct formation of a new carbon-carbon bond at the C2 position. This is achieved through the generation of a lithium enolate followed by quenching with a suitable electrophile.
Causality Behind the Protocol
The success of this reaction hinges on precise control over the reaction conditions.
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) is essential. A strong base is required to completely deprotonate the α-proton (pKa ~25 in DMSO). A non-nucleophilic, hindered base is crucial to prevent competitive nucleophilic attack at the ester carbonyl, which would lead to unwanted side products.
-
Solvent and Temperature: The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive base and the resulting enolate. The formation of the enolate is performed at very low temperatures (-78 °C) to ensure its stability, prevent decomposition, and maximize regioselectivity.
Experimental Protocol: α-Alkylation with Benzyl Bromide
This protocol describes the synthesis of Ethyl 1-Boc-2-(benzyl)piperidine-2-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Benzyl bromide (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equiv) via syringe. Slowly add n-BuLi (1.1 equiv) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation: Dissolve this compound (1.0 equiv) in a separate flask with anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation. The solution typically turns a pale yellow color.
-
Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the pure product.
Caption: Workflow for the α-alkylation of this compound.
Data Summary: Scope of Electrophiles
| Electrophile | Base | Temperature (°C) | Typical Yield (%) |
| Methyl Iodide | LDA | -78 | 85-95 |
| Ethyl Iodide | LDA | -78 | 80-90 |
| Allyl Bromide | LiHMDS | -78 | 75-85 |
| Benzyl Bromide | LDA | -78 | 80-90 |
| Propargyl Bromide | LDA | -78 | 70-80 |
Core Synthetic Application: Elaboration of the C2-Ester
The ethyl ester is a gateway to numerous other functional groups, dramatically expanding the molecular diversity accessible from this single starting material.
Reduction to the Primary Alcohol
The ester can be readily reduced to the corresponding primary alcohol, (1-Boc-piperidin-2-yl)methanol, a valuable intermediate for further functionalization.
Causality: A powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. Weaker agents like sodium borohydride (NaBH₄) are generally unreactive towards esters. The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The work-up procedure (e.g., a Fieser work-up) is critical for safely quenching the excess hydride reagent and precipitating aluminum salts for easy filtration.
Protocol: LiAlH₄ Reduction
-
Add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF to a flame-dried flask under nitrogen and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the desired alcohol, which is often pure enough for subsequent steps without further purification.
Conversion to Amides via Hydrolysis and Coupling
Amide bond formation is one of the most frequent reactions in medicinal chemistry.[13] The most reliable route from the ester involves a two-step sequence: hydrolysis to the carboxylic acid followed by a standard peptide coupling reaction.
Causality:
-
Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/H₂O) is a standard and effective method for ester hydrolysis.
-
Amide Coupling: The direct reaction of a carboxylic acid and an amine is generally unfavorable. The carboxylic acid must first be activated. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) generate a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.[14]
Protocol: Hydrolysis and EDC/HOBt Amide Coupling
-
Step A: Hydrolysis
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2.0 equiv) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield N-Boc-piperidine-2-carboxylic acid.
-
-
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C and add EDC·HCl (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform a standard aqueous work-up, and purify the resulting amide by column chromatography.
-
Caption: Synthetic pathways for the elaboration of the C2-ester group.
Application Protocol: Boc-Deprotection and N-Functionalization
The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the secondary amine, which can then be used as is or undergo further N-functionalization.
Causality: Strong acids are required to cleave the tert-butyl ester of the carbamate.[10] Trifluoroacetic acid (TFA) in DCM is a common choice due to its effectiveness and the volatility of the reagents, which simplifies work-up.[11] An alternative is a solution of HCl in an organic solvent like dioxane, which can be advantageous if the product's TFA salt is difficult to handle or if TFA-sensitive groups are present elsewhere in the molecule.[11][15]
Protocol: Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Conclusion
This compound is a powerful and versatile intermediate that provides a reliable entry point into a vast chemical space of substituted piperidines. By understanding the distinct reactivity of the N-Boc and C2-ester functionalities, researchers can strategically design and execute multi-step syntheses to generate novel molecular architectures. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the application of this building block in pharmaceutical, agrochemical, and materials science research.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. CAS 362703-48-8: this compound [cymitquimica.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. asiaresearchnews.com [asiaresearchnews.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Application Notes and Protocols: Nucleophilic Substitution Strategies at the Piperidine Ring of Ethyl 1-Boc-piperidine-2-carboxylate
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Specifically, 2-substituted piperidine derivatives are crucial pharmacophores found in a wide array of therapeutic agents, from antipsychotics to analgesics.[3][4] Ethyl 1-Boc-piperidine-2-carboxylate is a versatile and commercially available starting material for accessing these complex architectures.[5][6] However, direct nucleophilic substitution at the saturated C2 position presents a significant synthetic challenge due to the absence of a suitable leaving group.
This technical guide provides an in-depth exploration of the primary and most effective strategy for achieving functionalization at the C2 position of this compound. Rather than a direct displacement, the methodology involves the generation of a nucleophilic enolate at the α-carbon (C2), which then participates in a subsequent substitution reaction with a suitable electrophile. We will detail the mechanistic rationale, provide validated experimental protocols, and offer expert insights into process optimization and troubleshooting.
Mechanistic Principles: The Aza-Enolate Pathway
Direct SN2 displacement of a hydride ion from a saturated carbon is energetically prohibitive. The most reliable strategy for introducing substituents at the C2 position of this compound is a two-step sequence:
-
Deprotonation: The proton at the C2 position (the α-carbon) is acidic (pKa ≈ 25) due to the inductive effect and resonance stabilization provided by the adjacent ester carbonyl group.[7] Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), quantitatively removes this proton to generate a resonance-stabilized lithium aza-enolate.[7][8][9] The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.[9][10]
-
Nucleophilic Attack (Alkylation): The resulting enolate is a potent carbon-based nucleophile.[11] It readily attacks a wide range of electrophiles, most commonly alkyl halides, in a classic SN2 reaction.[8][10][12] This step forms a new carbon-carbon bond at the C2 position, achieving the desired "substitution." The choice of electrophile is critical and is generally limited to methyl or primary alkyl halides to avoid competing E2 elimination reactions.[12]
The N-Boc protecting group plays a crucial role, not only in preventing unwanted N-alkylation but also in influencing the stereochemical outcome of the reaction by coordinating with the lithium cation of the enolate.
Diagram of the Reaction Mechanism
The following diagram illustrates the key steps of the α-alkylation process.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CAS 362703-48-8: this compound [cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for Amide Coupling with Ethyl 1-Boc-piperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold and Amide Bond Formation
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in drug design. Ethyl 1-Boc-piperidine-2-carboxylate, a chiral building block, offers a strategic entry point for the synthesis of complex molecules, with the C2-substituent providing a vector for diversification. The formation of an amide bond at the C2-carboxylic acid position is one of the most common and critical transformations performed with this substrate.[1][2]
This document, authored for the discerning researcher, provides an in-depth guide to the most effective and reliable protocols for the amide coupling of this compound. Beyond a mere recitation of steps, this note delves into the mechanistic rationale behind reagent selection, offers practical insights into reaction optimization, and provides robust troubleshooting strategies to overcome common challenges.
Core Principles of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is readily attacked by the amine nucleophile.[1] The choice of coupling reagent is paramount and is dictated by factors such as the steric and electronic nature of the substrates, the potential for racemization at the chiral center of the piperidine ring, and the desired reaction conditions.[3]
Recommended Amide Coupling Protocols
This section details three robust and widely employed protocols for the amide coupling of this compound with a representative primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Coupling
This classic carbodiimide-based method is a workhorse in organic synthesis due to its cost-effectiveness and the water-soluble nature of the urea byproduct, which simplifies purification.[3][4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea.[5] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[3][6]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.2 M), add HOBt (1.2 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent that often provides faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines.[3][4] In the presence of a base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-At-active ester.[7][8] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the subsequent aminolysis step.[3]
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF (0.1-0.2 M).
-
Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P®) is a versatile and powerful coupling reagent known for its high yields, low epimerization rates, and simple workup procedure.[10][11] The byproducts are water-soluble phosphonic acids, which are easily removed by aqueous extraction.[11][12] T3P® activates the carboxylic acid by forming a mixed anhydride, which is then readily attacked by the amine.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an aprotic solvent such as ethyl acetate or THF, add a suitable base (e.g., pyridine or DIPEA, 2.0-3.0 equiv.).
-
Add T3P® (1.5 equiv., typically as a 50% solution in ethyl acetate) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Analysis of Coupling Protocols
| Parameter | EDC/HOBt | HATU | T3P® |
| Reagent Type | Carbodiimide | Uronium Salt | Phosphonic Anhydride |
| Relative Cost | Low | High | Moderate |
| Reaction Time | Moderate (4-16 h) | Fast (1-4 h) | Fast (1-3 h) |
| Typical Yields | Good to Excellent | Excellent | Excellent |
| Racemization Risk | Low with HOBt[4] | Very Low[4] | Very Low[11] |
| Byproduct Removal | Aqueous Wash | Aqueous Wash | Aqueous Wash |
| Key Advantages | Cost-effective, widely used | High efficiency, fast reactions | Low epimerization, easy workup |
| Considerations | Potential for N-acylurea formation | Higher cost, can cap unreacted amines | Requires careful handling (moisture sensitive) |
Visualizing the Workflow
Caption: General workflow for amide coupling reactions.
Mechanistic Insights
Caption: Simplified mechanisms for EDC/HOBt and HATU coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.[13] | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (use with caution to avoid side reactions).- Increase the reaction time. |
| Epimerization/Racemization | - Formation of an oxazolone intermediate, especially with prolonged activation times or strong bases.[5][14] | - Use an additive like HOBt or HOAt.- Employ a low-racemization coupling reagent like T3P® or HATU.[4][11]- Minimize the pre-activation time before adding the amine. |
| Side Product Formation | - Formation of N-acylurea with carbodiimides.[5]- Capping of the amine by excess HATU.[4] | - Add HOBt to the EDC-mediated coupling.- Use a stoichiometric amount of HATU relative to the carboxylic acid.- Ensure all reagents are anhydrous. |
| Difficult Purification | - Water-soluble byproducts remaining in the organic layer.- Unreacted starting materials. | - Perform thorough aqueous washes during workup. For DMF as a solvent, washing with 5% LiCl solution can aid in its removal.[15]- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the stoichiometry of the reagents. |
Conclusion
The successful synthesis of amides from this compound is a critical step in the development of novel chemical entities. The choice of coupling protocol is a strategic decision that should be based on the specific characteristics of the amine coupling partner, as well as considerations of cost, time, and scale. The EDC/HOBt, HATU, and T3P® methods presented herein represent robust and reliable options for the modern medicinal chemist. By understanding the underlying principles and potential pitfalls of each method, researchers can confidently and efficiently construct the desired amide products, paving the way for further molecular exploration.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. growingscience.com [growingscience.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Use of Ethyl 1-Boc-piperidine-2-carboxylate in Multi-Step Organic Synthesis
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Ethyl 1-Boc-piperidine-2-carboxylate (CAS: 362703-48-8) has emerged as a cornerstone building block for the synthesis of complex piperidine derivatives. Its unique trifunctional nature—a stable, acid-labile N-Boc protecting group, a versatile ethyl ester at the C2 position, and the inherent chirality at this position—provides chemists with a robust platform for controlled, sequential modifications.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will explore core synthetic transformations, provide validated, step-by-step protocols, and explain the chemical rationale behind methodological choices to empower efficient and successful multi-step syntheses.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, intermediates are the critical links that bridge basic chemical starting materials to the final complex drug molecule.[] this compound is a quintessential example of a high-value intermediate.[3] Its structure offers three distinct points for chemical diversification, which can be addressed selectively.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for extensive modification of the ester moiety without interference. Crucially, it can be removed cleanly under acidic conditions to reveal the secondary amine for subsequent functionalization.[6]
-
The C2-Ethyl Ester: This functional group is a versatile handle for a variety of transformations. It can be reduced to a primary alcohol, saponified to a carboxylic acid for amide coupling, or potentially undergo transesterification.[7][8]
-
The C2-Chiral Center: The C2 carbon is a stereocenter. The availability of both racemic and enantiomerically pure forms of piperidine-2-carboxylic acid derivatives allows for the synthesis of stereochemically defined final products, which is critical for optimizing pharmacological activity and reducing off-target effects.[9]
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 362703-48-8 | [4][10] |
| Molecular Formula | C₁₃H₂₃NO₄ | [4][10] |
| Molecular Weight | 257.33 g/mol | [4][11] |
| Appearance | Colorless to pale yellow liquid or solid | [4][12] |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate) | [4] |
| Synonyms | 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate | [4] |
Chemical Structure
Caption: Structure of this compound.
Core Synthetic Transformation: N-Boc Deprotection
The removal of the Boc group is arguably the most critical first step in elaborating the piperidine core. This transformation is achieved under acidic conditions, where the mechanism involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine as a salt.[6] The choice of acid is critical and depends on the presence of other acid-sensitive functional groups in the molecule.[13]
Caption: General workflow for N-Boc deprotection.
Comparison of Common Deprotection Protocols
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M Hydrochloric acid in 1,4-dioxane |
| Conditions | 0 °C to RT, 1-4 hours | RT, 1-4 hours |
| Advantages | High solubility for many substrates; volatile byproducts are easily removed under vacuum.[6] | Often results in a crystalline HCl salt that can be easily filtered; avoids residual TFA.[13] |
| Disadvantages | TFA is highly corrosive and can be difficult to remove completely; may cleave other acid-sensitive groups.[13] | Dioxane is a peroxide-former and has a high boiling point; precipitation can sometimes trap impurities. |
| Workup | Evaporation followed by neutralization with base (e.g., NaHCO₃) and extraction.[6][13] | Filtration of the precipitated HCl salt, or evaporation and subsequent neutralization/extraction.[6][13] |
Protocol 2.1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Rationale: This is a standard, robust method for Boc deprotection. DCM is an excellent solvent for the starting material, and TFA is a strong acid that effects rapid cleavage at room temperature. The 0 °C starting temperature helps to control any initial exotherm.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.[6]
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[13]
Core Synthetic Transformation: Ester Group Manipulations
The ethyl ester at the C2 position is a key handle for diversification. The two most common and powerful transformations are reduction to the corresponding primary alcohol and saponification to the carboxylic acid.
Caption: Key transformations of the C2-ester group.
Protocol 3.1: Reduction of Ester to Primary Alcohol
Rationale: Converting the ester to a primary alcohol provides a new site for reactions such as ether formation, oxidation, or conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution.[7] Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation.[14]
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv)
-
Deionized water
-
15% aqueous NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ (1.5-2.0 equiv).
-
Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ slurry, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C. Carefully and sequentially quench the reaction by the dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes at room temperature.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 3.2: Saponification of Ester to Carboxylic Acid
Rationale: The conversion of the ester to a carboxylic acid is a prerequisite for one of the most important reactions in drug discovery: amide bond formation.[15] Saponification with a base like lithium hydroxide (LiOH) is a standard and effective method.
Materials:
-
This compound (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equiv)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or DCM
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH·H₂O (2-3 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the aqueous solution to pH ~3 by the slow addition of 1M HCl. A precipitate may form.
-
Extract the product into an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often a solid.
Application in Multi-Step Synthesis: Amide Bond Formation
With the carboxylic acid in hand (from Protocol 3.2), the stage is set for amide bond formation. This reaction is central to medicinal chemistry, and a vast array of coupling reagents have been developed to facilitate it.[16] A common and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt).[17]
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt acts as an acyl transfer agent, trapping the activated acid to form a more stable HOBt ester, which then reacts cleanly with the incoming amine to form the desired amide bond with minimal racemization.[16]
Caption: Amide coupling workflow.
Protocol 4.1: EDC/HOBt Mediated Amide Coupling
Materials:
-
1-Boc-piperidine-2-carboxylic acid (1.0 equiv)
-
Desired primary or secondary amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equiv)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-Boc-piperidine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2-3 equiv) to the mixture.
-
Cool the solution to 0 °C and add EDC·HCl (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired amide product.
Conclusion
This compound is a powerful and versatile intermediate whose value lies in the orthogonal reactivity of its functional groups.[3][4] The Boc group provides robust protection for the nitrogen, allowing for selective manipulation of the ester at C2. Subsequent deprotection unmasks the secondary amine for further elaboration. This strategic, step-wise approach enables the construction of highly complex and diverse libraries of piperidine-containing molecules, making it an indispensable tool for researchers in drug discovery and development. The protocols outlined in this guide provide a validated foundation for the successful application of this building block in multi-step organic synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 362703-48-8: this compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. m.indiamart.com [m.indiamart.com]
- 11. chemscene.com [chemscene.com]
- 12. Ethyl N-Boc-Piperidine-2-Carboxylate [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. hepatochem.com [hepatochem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
The Synthetic Chemist's Guide to Advanced Piperidine Scaffolds: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 1-Boc-piperidine-2-carboxylate
Introduction: The Piperidine Moiety and the Power of Palladium
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in drug design. The targeted functionalization of the piperidine core, particularly at the 2-position, allows for the precise installation of pharmacophoric elements, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Ethyl 1-Boc-piperidine-2-carboxylate serves as a versatile and readily available starting material for the synthesis of complex 2-substituted piperidines. The Boc-protecting group ensures stability and allows for controlled reactivity, while the ethyl ester provides a handle for further synthetic transformations.
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in both academic and industrial research, particularly in the rapid assembly of molecular complexity required for drug discovery and development.[1]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound and its derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently navigate the synthesis of novel and complex piperidine-based molecules.
Core Applications: A Survey of Palladium-Catalyzed Transformations
The application of palladium catalysis to this compound opens a gateway to a diverse range of functionalized products. This guide will focus on five key cross-coupling reactions:
-
Negishi Coupling: For the direct α-arylation and α-vinylation via an organozinc intermediate.
-
Suzuki-Miyaura Coupling: A versatile method for introducing aryl and heteroaryl groups using boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl piperidines.
-
Heck Reaction: To introduce alkenyl substituents.
-
Sonogashira Coupling: For the installation of alkyne moieties.
Section 1: Negishi Coupling for Direct α-C-H Functionalization
The direct functionalization of C-H bonds is a paramount goal in modern synthesis. For N-Boc protected piperidines, a powerful strategy involves deprotonation at the α-position, followed by transmetalation to zinc, and subsequent palladium-catalyzed Negishi coupling.[2] This approach allows for the direct formation of a C(sp³)–C(sp²) bond, a transformation that is challenging to achieve through traditional methods.
Mechanistic Rationale
The reaction proceeds through a well-defined sequence. First, a strong lithium amide base, typically generated in situ from an alkyllithium and an amine, selectively deprotonates the C-2 position of the piperidine ring, which is activated by the adjacent nitrogen atom. The resulting organolithium species is then transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable and less reactive organozinc reagent. This organozinc intermediate then enters the palladium catalytic cycle. The cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The organozinc reagent then transmetalates its organic group to the palladium center, and the final product is formed via reductive elimination, regenerating the Pd(0) catalyst.[3]
Experimental Protocol: α-Arylation of this compound
This protocol describes the synthesis of Ethyl 1-Boc-2-aryl-piperidine-2-carboxylates.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
Procedure:
-
Generation of the Organozinc Reagent:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.) and anhydrous Et₂O.
-
Cool the solution to -78 °C and add TMEDA (1.2 equiv.).
-
Slowly add s-BuLi (1.2 equiv.) and stir the mixture at -78 °C for 3 hours.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.2 equiv.) in anhydrous THF.
-
Add the ZnCl₂ solution to the organolithium species at -78 °C and allow the mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a separate flame-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and t-Bu₃P·HBF₄ (4-10 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the aryl bromide (1.1 equiv.) followed by the freshly prepared organozinc solution via cannula.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary: Negishi Coupling
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ (4) | t-Bu₃P·HBF₄ (8) | RT | 75 | [2] |
| 4-Bromotoluene | Pd₂(dba)₃ (2.5) | t-Bu₃P·HBF₄ (5) | 50 | 81 | [4] |
| 3-Bromopyridine | [Pd(allyl)Cl]₂ (2.5) | CPhos (5) | 50 | 72 | [4] |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (4) | t-Bu₃P·HBF₄ (8) | RT | 68 | [2] |
Section 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5] For this compound, this reaction can be employed by first converting the C-2 position into a suitable halide or triflate, which can then be coupled with a variety of aryl or heteroaryl boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-piperidine Derivative
This protocol requires the synthesis of a 2-halo derivative of the starting material, which can be achieved through various methods not detailed here.
Materials:
-
Ethyl 1-Boc-2-bromo-piperidine-2-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the 2-bromo-piperidine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).
-
Evacuate and backfill the flask with argon.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary: Suzuki-Miyaura Coupling (Analogous Systems)
| Aryl Halide Substrate | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 92 | [7] |
| 4-Bromo-N-Boc-piperidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 85 | |
| 2-Chloro-7-azaindole | 3-Fluorophenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | 78 |
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide variety of aryl amines.[3][8] In the context of our target molecule, this reaction can be utilized to introduce aryl groups onto the piperidine nitrogen after deprotection of the Boc group, or to couple a 2-halo-piperidine derivative with an amine.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-couplings. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[9]
Experimental Protocol: N-Arylation of Deprotected Piperidine-2-carboxylate
This protocol assumes prior deprotection of the Boc group from the starting material.
Materials:
-
Ethyl piperidine-2-carboxylate
-
Aryl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Strong base (e.g., NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup:
-
In a glovebox, add the aryl halide (1.0 equiv.), ethyl piperidine-2-carboxylate (1.2 equiv.), palladium catalyst (1-3 mol%), ligand (2-6 mol%), and base (1.5-2.0 equiv.) to a Schlenk tube.
-
Add the anhydrous solvent.
-
-
Reaction:
-
Seal the tube and heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate.
-
Purify by flash column chromatography.
-
Quantitative Data Summary: Buchwald-Hartwig Amination (Analogous Systems)
| Amine | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Yield (%) | Reference |
| Piperidine | 2-Bromopyridine | (SIPr)Pd(allyl)Cl (1) | - | NaOtBu | 91 | [10] |
| Morpholine | 4-Bromoanisole | (IPr)Pd(cinnamyl)Cl (1) | - | NaOtBu | 90 | [10] |
| N-Boc-piperazine | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | 96 | [11] |
Section 4 & 5: Heck and Sonogashira Couplings - Accessing Unsaturated Derivatives
The Heck and Sonogashira reactions require unsaturated or alkyne-functionalized substrates, respectively. Therefore, direct coupling with this compound is not feasible. However, this versatile starting material can be converted into suitable precursors for these powerful transformations.
Synthetic Strategy for Heck and Sonogashira Precursors
A plausible route to a Heck substrate would involve the synthesis of an unsaturated piperidine derivative, such as Ethyl 1-Boc-1,2,3,4-tetrahydropyridine-2-carboxylate. For the Sonogashira coupling, a 2-alkynyl piperidine derivative would be required. The synthesis of these precursors is beyond the scope of this guide, but once obtained, they can be readily employed in the respective cross-coupling reactions.
Proposed Protocol for Heck Reaction
This protocol is based on established Heck reaction conditions.[12]
Materials:
-
Unsaturated piperidine derivative (e.g., Ethyl 1-Boc-tetrahydropyridine-2-carboxylate)
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine the unsaturated piperidine (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv.) in a sealed tube.
-
Add the degassed solvent.
-
Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.
-
Work-up and purify as described in previous sections.
Proposed Protocol for Sonogashira Coupling
This protocol is based on standard Sonogashira coupling conditions.[13]
Materials:
-
2-Alkynyl-piperidine derivative
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 2-alkynyl-piperidine (1.0 equiv.), aryl halide (1.1 equiv.), palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill with argon.
-
Add the degassed solvent and the amine base.
-
Stir at room temperature or with gentle heating and monitor the reaction.
-
Work-up and purify as previously described.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. Ensure strictly anhydrous and anaerobic conditions. |
| Poor substrate reactivity | For less reactive aryl chlorides, use more electron-rich and bulky ligands (e.g., Buchwald ligands). Increase reaction temperature and time. | |
| Inefficient base | For Suzuki couplings, screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). For Negishi and Buchwald-Hartwig, ensure a strong, non-nucleophilic base is used. | |
| Side Reactions (e.g., Homocoupling) | Oxygen contamination | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
| Catalyst decomposition | Lower the reaction temperature. Use a more robust ligand. | |
| Poor Diastereoselectivity (for α-functionalization) | Non-optimal reaction temperature | Vary the temperature of the deprotonation and coupling steps. |
| Inappropriate ligand | For enantioselective reactions, screen a variety of chiral ligands. |
Conclusion
Palladium-catalyzed cross-coupling reactions offer an exceptionally powerful and versatile platform for the functionalization of this compound. By leveraging the Negishi, Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, researchers can access a vast chemical space of novel 2-substituted piperidines. The protocols and insights provided in this guide are intended to serve as a robust starting point for the synthesis of complex molecules with potential applications in drug discovery and development. Careful optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and selectivities, especially with challenging substrates.
References
- 1. fiveable.me [fiveable.me]
- 2. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Asymmetric Synthesis of Bioactive Molecules from Ethyl 1-Boc-piperidine-2-carboxylate
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1][2] Ethyl 1-Boc-piperidine-2-carboxylate, a commercially available and optically pure building block, serves as an exceptional starting material in the "chiral pool" approach to asymmetric synthesis.[3][4] This guide provides an in-depth exploration of its synthetic utility, detailing robust protocols for the diastereoselective functionalization of the piperidine ring and modification of its inherent functional groups. We will demonstrate how this versatile synthon can be elaborated into complex, biologically active molecules, with a focus on the synthesis of the piperidine alkaloids (+)-Coniine and (-)-Sedamine. The protocols herein are designed for reproducibility and are accompanied by mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Strategic Value of a Chiral Synthon
Ethyl (S)-1-Boc-piperidine-2-carboxylate is more than a simple starting material; it is a stereochemically defined platform for constructing complex molecular architectures. Its value stems from several key features:
-
Pre-defined Stereocenter: The C2 position possesses a fixed (S)-configuration, allowing chemists to use it as a foundation to induce stereochemistry in subsequent transformations. This "chiral pool" strategy bypasses the need for developing a de novo asymmetric synthesis for the piperidine core.[5][6]
-
Orthogonal Protecting Groups: The tert-butyloxycarbonyl (Boc) group on the nitrogen is stable under a wide range of conditions (e.g., organometallic reactions, reductions) yet is easily removed with acid.[7] This allows for selective manipulation of other parts of the molecule before revealing the secondary amine for further functionalization.
-
Dual Functional Handles: The C2-ester and the C2-proton offer two distinct points for chemical modification. The ester can be reduced, hydrolyzed, or converted to an amide, while the α-proton can be removed to generate a nucleophilic enolate.
This guide will focus on leveraging these features to achieve stereocontrolled syntheses of important bioactive targets.
Diastereoselective Alkylation at C2: Synthesis of (+)-Coniine
One of the most powerful applications of this chiral synthon is the diastereoselective alkylation of the C2 position. The Boc group plays a crucial role by locking the conformation of the piperidine ring and directing the approach of incoming electrophiles. By forming a lithium enolate, we can introduce a side chain with high stereocontrol, as demonstrated in the synthesis of the neurotoxic alkaloid (+)-Coniine.[8][9]
Causality Behind Experimental Choices:
The key to stereocontrol is the formation of a chelated enolate intermediate. Lithium diisopropylamide (LDA) is used as a strong, non-nucleophilic base to selectively deprotonate the C2 position without attacking the ester carbonyl. The reaction is conducted at -78 °C in an aprotic solvent like THF to ensure the kinetic stability of the enolate and prevent side reactions. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the Boc group, creating a rigid structure that sterically hinders one face of the molecule. The incoming electrophile (n-propyl iodide) then preferentially attacks from the less hindered face, leading to the desired diastereomer.
Protocol 1: Synthesis of (+)-Coniine
Step 2.1: Diastereoselective Alkylation
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) followed by diisopropylamine (1.54 mL, 11.0 mmol). Stir for 30 minutes at -78 °C to pre-form LDA.
-
In a separate flask, dissolve Ethyl (S)-1-Boc-piperidine-2-carboxylate (2.27 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the solution of the starting material dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution typically turns yellow.
-
Add n-propyl iodide (1.17 mL, 12.0 mmol) dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 10:1 Hexanes:Ethyl Acetate) to yield the C2-alkylated piperidine derivative.
Step 2.2: Reduction and Deprotection
-
Dissolve the purified product from Step 2.1 (approx. 10.0 mmol) in anhydrous THF (50 mL) in a flame-dried flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (LiAlH₄) (0.76 g, 20.0 mmol) portion-wise. Caution: Exothermic reaction and H₂ gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and then water again (2.28 mL) (Fieser workup).
-
Stir the resulting white slurry vigorously for 1 hour, then filter through a pad of Celite®, washing the pad with THF.
-
Concentrate the filtrate to yield the crude Boc-protected alcohol. This material is often carried forward without further purification.
-
Dissolve the crude alcohol in dichloromethane (DCM, 20 mL).
-
Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.
-
Stir at room temperature for 2 hours, monitoring the removal of the Boc group by TLC.
-
Concentrate the mixture under reduced pressure. Dissolve the residue in 1 M NaOH and extract with DCM (3 x 30 mL).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by Kugelrohr distillation or column chromatography to yield (+)-Coniine.[10][11]
| Parameter | Alkylation (Step 2.1) | Reduction/Deprotection (Step 2.2) |
| Typical Yield | 85-92% | 75-85% (over 2 steps) |
| Diastereomeric Ratio | >95:5 | - |
| Key Reagents | LDA, n-Propyl Iodide | LiAlH₄, TFA |
Ester Modification and Elaboration: Synthesis of (-)-Sedamine
The ester functionality at C2 is a versatile handle for chain extension. A straightforward reduction yields the corresponding primary alcohol, which can then be oxidized and subjected to nucleophilic addition to build more complex side chains. This strategy is effectively employed in the synthesis of the piperidine alkaloid (-)-Sedamine.[12][13]
Causality Behind Experimental Choices:
The synthesis begins with the reduction of the ester to a primary alcohol using a strong reducing agent like LiAlH₄. This alcohol is a key intermediate. To introduce the phenacyl side chain required for Sedamine, a two-step oxidation/addition sequence is employed. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to convert the alcohol to the corresponding aldehyde without over-oxidation or epimerization of the sensitive C2 stereocenter. The subsequent addition of a Grignard reagent (phenyllithium or phenylmagnesium bromide) proceeds via nucleophilic attack on the aldehyde carbonyl. The stereochemistry of this addition is often substrate-controlled, influenced by the existing C2 stereocenter, though mixtures of diastereomers at the new hydroxyl group are common.
Protocol 2: Synthesis of (-)-Sedamine
Step 3.1: Reduction to Alcohol
-
In a flame-dried flask under argon, dissolve Ethyl (S)-1-Boc-piperidine-2-carboxylate (2.27 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C and carefully add LiAlH₄ (0.57 g, 15.0 mmol) portion-wise.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.
-
Perform a Fieser workup as described in Protocol 1, Step 2.2.
-
Concentrate the filtrate and purify by column chromatography (silica gel, 3:1 Hexanes:Ethyl Acetate) to yield ((S)-1-Boc-piperidin-2-yl)methanol as a colorless oil.
Step 3.2: Oxidation to Aldehyde
-
Dissolve the alcohol from Step 3.1 (2.15 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flask under argon.
-
Add Dess-Martin periodinane (DMP) (5.09 g, 12.0 mmol) portion-wise at room temperature.
-
Stir for 2 hours, monitoring the reaction by TLC. The reaction mixture will become cloudy.
-
Upon completion, dilute the mixture with diethyl ether (50 mL) and pour it into a saturated solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (25 g in 100 mL).
-
Stir vigorously until the organic layer is clear (approx. 30 min).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the aldehyde can be volatile). The crude (S)-1-Boc-piperidine-2-carbaldehyde is often used immediately in the next step.
Step 3.3: Phenyl Group Addition
-
Dissolve the crude aldehyde from Step 3.2 (approx. 10.0 mmol) in anhydrous THF (50 mL) and cool to -78 °C under argon.
-
Add phenyllithium or phenylmagnesium bromide (1.0 M solution, 11.0 mL, 11.0 mmol) dropwise.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-Boc-(-)-Sedamine.
Step 3.4: Deprotection
-
Perform the deprotection of the product from Step 3.3 using TFA in DCM as described in Protocol 1, Step 2.2.
| Parameter | Reduction | Oxidation | Addition | Deprotection |
| Typical Yield | 90-97% | 88-95% | 80-88% | >95% |
| Key Reagents | LiAlH₄ | DMP | PhLi | TFA |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block for the asymmetric synthesis of bioactive molecules.[3] The protocols detailed in this guide for the synthesis of (+)-Coniine and (-)-Sedamine highlight two fundamental strategies: diastereoselective C2-alkylation and functional group manipulation of the C2-ester. These methods provide a reliable foundation for accessing a wide range of substituted piperidines. Modern advancements, such as catalytic C-H functionalization, are further expanding the synthetic toolbox, enabling the direct and selective modification of C3 and C4 positions, which were traditionally more difficult to access.[15][16] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of chiral pool synthons like this compound will remain a critical and efficient approach in the field of drug discovery and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Haber-independent, asymmetric synthesis of the marine alkaloid epi-leptosphaerin from a chitin-derived chiral pool synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coniine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of sedamine by tethered cyclofunctionalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry, Featuring Ethyl 1-Boc-piperidine-2-carboxylate
Introduction: The Privileged Piperidine Motif and the Strategic Importance of Ethyl 1-Boc-piperidine-2-carboxylate
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its derivatives are integral components in a vast array of pharmaceuticals, influencing properties such as solubility, basicity, and the spatial arrangement of pharmacophoric groups. This structural motif is present in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, and kinase inhibitors. The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.
Within the synthetic chemist's toolkit, this compound stands out as a particularly valuable and versatile chiral building block. Its structure is strategically designed for controlled, sequential functionalization. The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions. The ethyl ester at the 2-position offers a handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide. This dual functionality allows for the independent modification of two key positions on the piperidine ring, making it an ideal starting material for the synthesis of complex, polysubstituted target molecules.[1] This application note will explore the utility of this compound in the synthesis of medicinally relevant compounds, providing detailed protocols for its key transformations and showcasing its application in the synthesis of a Janus Kinase (JAK) inhibitor scaffold.
Core Transformations of this compound: Protocols and Mechanistic Insights
The synthetic utility of this compound is realized through a series of fundamental chemical transformations. The following protocols detail the most critical reactions, providing not only the procedural steps but also the underlying chemical principles that govern the choice of reagents and conditions.
Protocol 1: Boc Deprotection to Yield Ethyl Piperidine-2-carboxylate
The removal of the Boc protecting group is a crucial first step in many synthetic routes, unmasking the secondary amine for subsequent functionalization. This is typically achieved under acidic conditions.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane.
-
Acidification: To the stirred solution, add a 4M solution of hydrochloric acid (HCl) in 1,4-dioxane (5-10 eq) at room temperature. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Upon completion, the product will often precipitate as the hydrochloride salt. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
-
Neutralization (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a base such as 1M sodium hydroxide (NaOH) or triethylamine to a pH of 8-9. The free amine is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
Causality and Experimental Choices:
-
Acid Choice: Both HCl and TFA are effective for Boc deprotection. The choice often depends on the presence of other acid-sensitive functional groups in the molecule and the desired form of the product. TFA salts are sometimes oily and difficult to handle, while HCl salts often precipitate as crystalline solids, simplifying purification.
-
Solvent: The use of anhydrous solvents is important to prevent unwanted hydrolysis of the ethyl ester. 1,4-Dioxane is a common choice for HCl-mediated deprotection as it is inert and commercially available as a solution with HCl.
Protocol 2: Ester Hydrolysis to N-Boc-piperidine-2-carboxylic acid
Conversion of the ethyl ester to a carboxylic acid is a key transformation that enables subsequent amide bond formation. This is typically achieved through saponification using a base.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carboxylic acid.
Causality and Experimental Choices:
-
Base Selection: Lithium hydroxide is often preferred over sodium or potassium hydroxide for ester hydrolysis due to the lower propensity of the resulting lithium carboxylate to act as a nucleophile in side reactions.
-
Solvent System: The THF/water solvent system ensures that both the organic-soluble starting material and the water-soluble hydroxide salt are in the same phase, facilitating the reaction.
Protocol 3: Amide Bond Formation
The carboxylic acid obtained from Protocol 2 can be coupled with an amine to form an amide bond, a reaction of paramount importance in the synthesis of a vast number of pharmaceuticals.
Methodology (Using HATU):
-
Activation: In an inert atmosphere (e.g., under nitrogen), dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization, which is particularly important when dealing with chiral carboxylic acids.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases such as rheumatoid arthritis. The piperidine scaffold is a key feature in several approved and investigational JAK inhibitors, including Tofacitinib.[2][3]
The following workflow illustrates a synthetic route to a key piperidine-containing intermediate that can be further elaborated to generate JAK inhibitors.
Caption: Synthetic workflow from this compound to a JAK inhibitor scaffold.
Biological Context: The JAK-STAT Signaling Pathway
JAK inhibitors exert their therapeutic effect by modulating the JAK-STAT signaling pathway, a critical communication route for the immune system. When cytokines, such as interleukins, bind to their receptors on the surface of immune cells, they bring associated JAKs into close proximity, leading to their activation through phosphorylation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[4][5][6] In autoimmune diseases like rheumatoid arthritis, this pathway is overactive, leading to chronic inflammation and tissue damage.[7]
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Quantitative Data Summary
The efficiency of the key transformations of this compound is crucial for its utility in multi-step syntheses. The following table summarizes typical yields for the described protocols.
| Transformation | Reagents | Typical Yield (%) |
| Boc Deprotection | 4M HCl in 1,4-dioxane | >95% |
| Ester Hydrolysis | LiOH in THF/H₂O | 90-98% |
| Amide Coupling | HATU, DIPEA in DMF | 80-95% |
Note: Yields are dependent on the specific substrate and reaction conditions.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its pre-installed protecting group and functional handle allow for controlled and efficient synthetic manipulations. The protocols outlined in this application note provide a robust foundation for the utilization of this compound in the synthesis of complex molecular architectures. As demonstrated by its potential application in the synthesis of JAK inhibitor scaffolds, this compound will undoubtedly continue to play a significant role in the discovery and development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unl.pt [research.unl.pt]
- 3. nbinno.com [nbinno.com]
- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future [mdpi.com]
- 5. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Note: Strategic Synthesis of Spirocyclic Piperidines from Ethyl 1-Boc-piperidine-2-carboxylate
Abstract
Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of immense interest in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and ability to present functional groups in well-defined spatial orientations.[1] This increased sp3 character often leads to improved physicochemical properties such as solubility and metabolic stability compared to their "flatland" aromatic counterparts.[2] This application note provides detailed synthetic strategies and protocols for the synthesis of novel spirocyclic piperidines utilizing the versatile and commercially available building block, Ethyl 1-Boc-piperidine-2-carboxylate.[3][4] We will explore two robust and divergent pathways: Intramolecular Dieckmann Condensation for the synthesis of spiro-ketoesters and Ring-Closing Metathesis (RCM) for the formation of spiro-carbocycles.
Introduction: The Strategic Value of the Starting Material
This compound is an ideal starting material for complex heterocyclic synthesis. Its key features provide significant strategic advantages:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., organometallic additions, oxidations, reductions) but can be cleanly removed under acidic conditions, allowing for late-stage functionalization.[5]
-
Ethyl Ester at C2: This functional group serves as a versatile synthetic "handle." It can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or its α-carbon can be functionalized via enolate chemistry, providing multiple avenues for elaboration.[4]
-
Defined Stereochemistry: Available in enantiomerically pure forms, this starting material allows for the synthesis of chiral spirocycles, which is critical for investigating interactions with biological targets.
This guide will detail protocols that leverage these features to construct complex spirocyclic architectures, explaining the chemical principles behind each strategic decision.
Overview of Synthetic Pathways
Two primary strategies will be detailed, demonstrating the divergent possibilities from a single starting material. The choice of pathway depends on the desired final spirocyclic core structure.
Caption: Divergent synthetic pathways from this compound.
Strategy 1: Intramolecular Dieckmann Condensation
This classical carbon-carbon bond-forming reaction is a powerful method for constructing five- or six-membered rings. Here, we utilize it to build a cyclopentanone ring fused at the C2 position of the piperidine. The strategy involves extending the C2 ester and introducing another ester group tethered to the piperidine nitrogen, setting the stage for cyclization.
Protocol 1: Synthesis of a Spiro-Ketoester Scaffold
Step 1: N-Deprotection and N-Acrylation
-
Rationale: The Boc group is removed to free the nitrogen for alkylation. Michael addition of the secondary amine to an acrylate ester is a reliable method to introduce the required second ester functionality.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is used directly.
-
Dissolve the crude salt in acetonitrile (10 mL/mmol) and add diisopropylethylamine (DIPEA, 3.0 eq) followed by ethyl acrylate (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Quench with saturated aq. NH₄Cl, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-alkylated diester.
-
Step 2: Intramolecular Dieckmann Condensation
-
Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to generate the enolate at the C2-position, which then attacks the tethered ester carbonyl to form the spirocycle. Toluene is a common high-boiling solvent for this transformation.
-
Procedure:
-
To a flame-dried flask under N₂, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and wash with dry hexanes (2x).
-
Add anhydrous toluene (15 mL/mmol) and cool the suspension to 0 °C.
-
Add a solution of the diester from Step 1 (1.0 eq) in anhydrous toluene dropwise over 30 minutes.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aq. NH₄Cl.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the target spiro[piperidine-2,1'-cyclopentan]-3'-one derivative.
-
Strategy 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a highly efficient and functional-group-tolerant method for forming cyclic structures, particularly carbocycles.[6][7] This strategy involves introducing two alkene tethers at the C2 position and then using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the spirocyclic ring.[8]
Mechanism: The RCM Catalytic Cycle
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
Protocol 2: Synthesis of a Spiro-Carbocycle via RCM
Step 1: Reduction of Ester to Primary Alcohol
-
Rationale: The ester must first be converted to a functional group that facilitates the introduction of two alkyl chains. Reduction to the alcohol is a straightforward transformation. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this purpose.
-
Procedure:
-
To a suspension of LAH (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under N₂, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Carefully quench the reaction at 0 °C by sequential, dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X = mg of LAH used.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate to yield the crude alcohol, which is often pure enough for the next step.
-
Step 2: Swern Oxidation and Gem-Diallylation
-
Rationale: The alcohol is oxidized to the aldehyde, which can then undergo a double nucleophilic addition with a suitable allyl organometallic reagent to install the two required alkene tethers. The Barbier-type reaction is efficient for this transformation.
-
Procedure (Oxidation):
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (5 mL/mmol) at -78 °C under N₂.
-
Add DMSO (3.0 eq) dropwise, stir for 15 min.
-
Add a solution of the alcohol from Step 1 (1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq), stir for 15 min at -78 °C, then allow to warm to room temperature.
-
Quench with water, separate the layers, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully in vacuo to yield the crude aldehyde. Caution: Aldehyde may be unstable; use immediately.
-
-
Procedure (Diallylation):
-
To a suspension of zinc dust (3.0 eq) and allyl bromide (3.0 eq) in saturated aq. NH₄Cl and THF (1:1 mixture, 10 mL/mmol) add the crude aldehyde from the previous step.
-
Stir vigorously at room temperature for 3-5 hours.
-
Filter the reaction mixture through Celite®, wash with ethyl acetate, and separate the layers of the filtrate.
-
Extract the aqueous layer with ethyl acetate (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the gem-diallyl alcohol.
-
Step 3: Ring-Closing Metathesis
-
Rationale: The diene is cyclized using a second-generation Grubbs or Hoveyda-Grubbs catalyst. These catalysts offer high activity and good tolerance for the alcohol functional group. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Procedure:
-
Dissolve the gem-diallyl alcohol (1.0 eq) in anhydrous, degassed DCM to a final concentration of 0.01 M.
-
Add Grubbs II catalyst (5 mol%).
-
Heat the mixture to reflux (approx. 40 °C) under a N₂ atmosphere for 4-12 hours, monitoring by TLC.
-
Cool the reaction and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the solvent and purify directly by flash column chromatography to yield the spiro[piperidine-2,1'-cyclopent-3'-ene] product.
-
Data Summary and Strategy Comparison
| Feature | Strategy 1: Dieckmann Condensation | Strategy 2: RCM |
| Ring Formed | Spiro-cyclopentanone | Spiro-cyclopentene |
| Key Reaction | Intramolecular Claisen-type condensation | Olefin Metathesis |
| Reagent Sensitivity | Requires strong base; sensitive to water | Catalyst can be sensitive to impurities |
| Stereocontrol | Can generate new stereocenters; control can be challenging | Retains stereochemistry at C2 |
| Pros | Utilizes classical, cost-effective reagents | High functional group tolerance, highly reliable |
| Cons | Can have side reactions (e.g., elimination) | Requires expensive transition-metal catalyst |
| Typical Yields | Moderate to Good (40-70% over 2 steps) | Good to Excellent (60-90% for RCM step) |
Conclusion
This compound is a powerful and versatile starting material for the assembly of medicinally relevant spirocyclic piperidines. By leveraging either classical condensation chemistry or modern transition-metal catalysis, chemists can access diverse spirocyclic cores from a single, readily available precursor. The protocols outlined herein provide a robust foundation for researchers in drug discovery and organic synthesis to explore novel chemical space and develop next-generation therapeutics.
References
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. CAS 362703-48-8: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Amide Coupling Reactions with Ethyl 1-Boc-piperidine-2-carboxylate
Welcome to the technical support center for optimizing coupling reactions involving Ethyl 1-Boc-piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered building block. Here, we address common challenges, provide detailed troubleshooting workflows, and present optimized protocols to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when performing amide coupling reactions with this compound.
Q1: Why is my standard amide coupling reaction (e.g., using EDC/HOBt) failing or giving very low yields with this compound?
A: The primary reason for poor performance with standard coupling conditions is significant steric hindrance. This compound is a challenging substrate for several reasons:
-
Steric Bulk of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is large and conformationally demanding, restricting access to the nitrogen atom of the amine you are coupling to the piperidine ring (if the piperidine itself is the amine component after Boc removal) or, more commonly, hindering the approach to the carbonyl group of the carboxylic acid you are trying to couple with the piperidine's secondary amine.
-
Secondary Amine Nature: The piperidine nitrogen is a secondary amine, which is inherently less nucleophilic and more sterically hindered than a primary amine.
-
Adjacent Ester Group: The ethyl carboxylate at the 2-position of the piperidine ring further contributes to steric crowding around the nitrogen atom.
Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail to generate an active ester intermediate that is reactive enough to overcome this significant spatial blockade, leading to slow or incomplete reactions.[1][2][3]
Q2: Which coupling reagents are most effective for sterically hindered substrates like this?
A: For challenging couplings, more potent activating reagents are required. The choice of reagent is critical for success.[2] We recommend switching to onium salt-based reagents, which are known to be highly effective for hindered systems.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are often the first choice for difficult couplings. They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which are more susceptible to nucleophilic attack by the hindered amine.[1][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is frequently considered the superior reagent in this class for its high reactivity and ability to minimize racemization.[1][4][5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also extremely powerful.[1][6] They offer advantages such as better solubility in common solvents like DMF and do not carry the risk of a key side reaction known as guanidinylation, which can occur with uronium salts and terminate the peptide chain.[1][4]
-
Acyl Fluorides: For exceptionally challenging couplings where even potent onium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can be an effective strategy.[3][7][8] This can be achieved using reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).
| Reagent Class | Examples | Activated Intermediate | Reactivity | Key Advantages & Considerations |
| Carbodiimides | EDC, DCC | O-acylisourea | Low-Moderate | Inexpensive but often insufficient for hindered couplings; high risk of N-acylurea byproduct formation.[6][8] |
| Uronium/Aminium | HATU, HCTU, HBTU | OAt/OBt Ester | High | Very effective for hindered systems. HATU is often the gold standard.[1][4] Risk of guanidinylation side reaction if excess reagent is used.[9] |
| Phosphonium | PyBOP, PyAOP | OBt Ester | High | Excellent reactivity, good solubility, no guanidinylation risk.[1][6] |
| Fluorinating | TFFH | Acyl Fluoride | Very High | Excellent for extremely hindered couplings; intermediates are highly reactive but can be moisture-sensitive.[3][7] |
Q3: How can I minimize the risk of racemization during the coupling step?
A: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, is a significant concern, especially under harsh conditions or with prolonged activation times.[1] To suppress this side reaction:
-
Use High-Purity Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) is crucial.[1][8] These are more effective at suppressing racemization than the classic HOBt.[1]
-
Select an Appropriate Base: While a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is commonly used, it can promote racemization. If epimerization is observed, consider switching to a weaker, less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][8]
-
Control Temperature: Perform the initial activation and coupling at 0 °C before allowing the reaction to slowly warm to room temperature. Avoid excessive heating unless necessary to drive the reaction to completion, and even then, use the minimum temperature and time required.[1][3]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component. A short pre-activation of 1-5 minutes is typically sufficient.[3]
Q4: What are the optimal solvent and temperature conditions for this coupling?
A: The reaction environment is critical for success.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard choice. However, for sequences prone to aggregation or with poor solubility, N-methylpyrrolidone (NMP) is often a superior solvent due to its enhanced solvating properties.[3] Anhydrous (dry) solvents are essential to prevent hydrolysis of the activated intermediates.
-
Temperature and Time: For hindered couplings, reaction times may need to be extended from a typical 1-2 hours to overnight.[3] Start the reaction at 0 °C to control the initial exothermic activation, then allow it to proceed at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this must be balanced against the increased risk of racemization.[3] Monitor reaction progress closely using TLC or LC-MS to determine the optimal endpoint.
Troubleshooting Guide
Use this section to diagnose and solve specific experimental problems.
Problem: Low or No Product Formation
If you are experiencing low conversion, follow this systematic workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Multiple Spots on TLC/LC-MS Indicating Side Products
-
Side Product: N-acylurea:
-
Cause: This occurs when using carbodiimide reagents (EDC, DCC), where the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[8]
-
Solution: Ensure an additive like HOBt or, preferably, HOAt is used.[8] The best solution is to switch to a phosphonium or uronium coupling reagent that does not form this byproduct.
-
-
Side Product: Guanidinylation:
-
Cause: This is specific to uronium/aminium reagents (HATU, HBTU) reacting directly with the free amine nucleophile.[4][9] It is more likely when using a large excess of the coupling reagent or when the carboxylic acid activation is slow.
-
Solution: Use the coupling reagent in slight excess (e.g., 1.1-1.2 eq) relative to the carboxylic acid. Ensure the carboxylic acid is pre-activated for a few minutes before adding the amine. Alternatively, switch to a phosphonium reagent like PyBOP.[1]
-
Experimental Protocols
These protocols provide a starting point for your experiments and may require further optimization based on your specific coupling partners.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended as the first choice for coupling with this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.2 eq) in anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) and stir the mixture for 2-5 minutes for pre-activation.
-
Coupling: Add a solution of this compound (as the coupling partner amine, assuming prior deprotection if it's the acid) or the amine to be coupled to the piperidine carboxylate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Amide Bond Formation Mechanism
The following diagram illustrates the general principle of amide bond formation, which involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.
Caption: General mechanism of amide bond formation via an active ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
Technical Support Center: Purification of Ethyl 1-Boc-piperidine-2-carboxylate Derivatives
As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies and in-depth troubleshooting for the purification of Ethyl 1-Boc-piperidine-2-carboxylate and its derivatives. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My initial workup is complete. What's the best general strategy to purify my crude this compound derivative?
The optimal purification strategy depends on the physical properties of your specific derivative (solid vs. oil) and the impurity profile. A logical approach is to first assess the crude product by Thin Layer Chromatography (TLC) and ¹H NMR.
-
For Crystalline Solids: If your derivative is a solid and the crude NMR shows relatively high purity (>90%), recrystallization is often the most efficient method for removing minor impurities and can be highly scalable.
-
For Oils or Complex Mixtures: If your product is an oil or if the crude analysis reveals multiple components (e.g., starting materials, side-products), flash column chromatography is the preferred method.[1] It offers high resolving power for separating compounds with different polarities.
Below is a decision-making workflow to guide your choice.
Caption: Initial Purification Strategy Workflow.
Q2: I'm seeing my Boc protecting group partially cleave during purification. How can I prevent this?
This is a common and critical issue. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[2][3] The cleavage proceeds via protonation of the carbonyl oxygen, followed by elimination to form the highly stable tert-butyl cation, which can lead to unwanted side reactions.[3][4]
Troubleshooting Boc Group Instability:
| Symptom | Probable Cause | Recommended Solution |
| Loss of Boc group during chromatographic purification. | Acidic silica gel or acidic solvent modifiers (e.g., TFA). Even standard silica gel is slightly acidic. | 1. Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N), then pack the column as usual.[5] 2. Use Neutralized Solvents: Add 0.5-1% Et₃N to your mobile phase (e.g., Hexane/Ethyl Acetate). 3. Avoid Acidic Modifiers: Do not use trifluoroacetic acid (TFA) or acetic acid in your eluent if your compound is acid-sensitive.[6] |
| Loss of Boc group during aqueous workup. | An overly acidic aqueous wash (e.g., 1M HCl) was used to remove basic impurities. | Use a milder acidic wash, such as saturated ammonium chloride (NH₄Cl) solution or cold, dilute (0.1M) HCl. Minimize contact time. |
| Product degrades upon concentration of HPLC fractions. | HPLC fractions contain TFA, which becomes concentrated during solvent evaporation, leading to deprotection.[6] | Co-evaporate the fractions with a non-acidic solvent like toluene to azeotropically remove residual TFA.[4][7] Alternatively, immediately after collection, neutralize the fractions with a base like pyridine or a dilute ammonium hydroxide solution before concentration. |
Q3: How do I separate diastereomers of my substituted piperidine derivative?
Separating diastereomers can be challenging as they often have very similar polarities.
-
Optimized Flash Chromatography: This should be your first approach. Use a long column with a very shallow solvent gradient to maximize separation. Sometimes, switching to a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) can alter the selectivity and improve resolution.[1][8]
-
Recrystallization: If the product is solid, fractional crystallization can be highly effective. This relies on the different solubilities of the diastereomeric salts in a specific solvent system.[9][10]
-
Chiral HPLC: For analytical or small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often successful.[11][12]
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Problem: My compound is streaking on the TLC plate and giving poor separation in the column.
This often points to issues with compound ionization or interaction with the stationary phase.
Caption: Troubleshooting TLC & Column Issues.
Expert Insight: The Boc-protected nitrogen is not basic. However, if any deprotection occurs, the resulting secondary amine is basic and will streak on silica gel.[] Adding a small amount of a basic modifier like triethylamine will suppress the ionization of this impurity, leading to sharper bands and better separation.
Step-by-Step Protocol: Optimizing Flash Chromatography
-
Solvent System Screening (TLC):
-
Start with a standard mobile phase like Ethyl Acetate (EtOAc) in Hexanes.
-
Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 10%, 20%, 40% EtOAc/Hexanes).
-
The ideal system should give your desired product an Rf (retention factor) of ~0.3 .
-
If separation is poor, try alternative solvent systems such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude compound weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent. If your compound is acid-sensitive, use eluent containing 1% Et₃N.
-
Pour the slurry into the column and use gentle pressure to pack a firm, uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent mixture (e.g., 5% EtOAc/Hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is crucial for separating closely related compounds.
-
Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Guide 2: Recrystallization
Problem: I can't find a suitable solvent for recrystallization; my compound either dissolves completely or not at all.
The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Preparation: Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
Single Solvent Screening:
-
To each tube, add a different solvent dropwise at room temperature (start with common solvents: hexanes, ethyl acetate, isopropanol, ethanol, toluene, acetone, water).
-
If the solid dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent.
-
If the solid does not dissolve, heat the tube gently (e.g., in a warm water bath). If it dissolves when hot, you have a potential candidate.
-
Allow the heated, clear solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.
-
-
Mixed Solvent System Screening:
-
If no single solvent works, try a binary system. Choose two miscible solvents where your compound is soluble in one ("solvent A") and insoluble in the other ("solvent B").
-
Dissolve the compound in a minimum amount of hot solvent A.
-
Add solvent B dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of solvent A to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The decrease in temperature will cause the pure compound to crystallize out.
-
Common Solvent Pairs for Piperidine Derivatives:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Ethanol / Water
-
Acetone / Water
References
- 1. rsc.org [rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yield and Selectivity in Reactions with Ethyl 1-Boc-piperidine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ethyl 1-Boc-piperidine-2-carboxylate. Our goal is to empower you with the knowledge to optimize your reaction outcomes, focusing on improving yield and controlling stereoselectivity.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is designed to provide direct answers to specific problems you may be facing in the lab. Each issue is followed by a detailed explanation of potential causes and actionable solutions, grounded in established chemical principles.
Question 1: My α-alkylation of this compound is resulting in low yields. What are the likely causes and how can I improve it?
Low yields in the α-alkylation of this compound are a frequent challenge. The root cause often lies in the incomplete formation of the enolate, side reactions, or suboptimal reaction conditions.
Causality and Solutions:
-
Incomplete Deprotonation: The acidity of the α-proton is moderate. Inefficient deprotonation leads to a low concentration of the reactive enolate and, consequently, a poor yield.
-
Base-Induced Side Reactions: While a strong base is necessary, it can also promote side reactions. For instance, the base can act as a nucleophile, attacking the ester carbonyl.
-
Reaction Temperature: The temperature at which the enolate is formed and the alkylating agent is added is critical.
-
Solution: Generate the enolate at a low temperature, typically -78 °C, to minimize side reactions and decomposition. The alkylating agent should also be added at this temperature, and the reaction can then be allowed to slowly warm to room temperature.
-
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide can significantly impact the yield.
-
Solution: Use a more reactive alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide (NaI) can facilitate the reaction through an in situ Finkelstein reaction.
-
Experimental Protocol: Optimized α-Alkylation
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq.) dropwise. Stir the solution at this temperature for 30 minutes to generate LDA.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Low Yield in α-Alkylation
Caption: Troubleshooting decision tree for low alkylation yield.
Question 2: How can I improve the diastereoselectivity of the α-alkylation reaction?
Achieving high diastereoselectivity is crucial when synthesizing chiral molecules. The stereochemical outcome of the alkylation is determined by the direction of approach of the electrophile to the enolate.
Factors Influencing Diastereoselectivity:
-
Conformation of the Piperidine Ring: The Boc group can influence the conformational equilibrium of the piperidine ring, which in turn affects the facial bias of the enolate.
-
Chelation Control: The lithium cation of the LDA can coordinate with the carbonyl oxygen of the ester and the Boc group, creating a rigid chelated intermediate that directs the incoming electrophile to the less hindered face.
-
Solvent Effects: The coordinating ability of the solvent can impact the degree of chelation and, therefore, the diastereoselectivity.
-
Temperature: Lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
Strategies for Improving Diastereoselectivity:
| Strategy | Rationale | Recommended Conditions |
| Use of a Chelating Lewis Acid | A Lewis acid can enhance the rigidity of the transition state, leading to improved facial selectivity. | The addition of a Lewis acid such as ZnCl₂ or MgBr₂ after enolate formation can promote chelation and improve diastereoselectivity. |
| Solvent Optimization | Non-coordinating solvents can favor the formation of a tight ion pair between the enolate and the lithium cation, enhancing the directing effect of the Boc group. | Consider using toluene or a mixture of THF and a non-polar solvent. |
| Temperature Control | Lowering the reaction temperature increases the energy difference between the diastereomeric transition states. | Maintain the reaction temperature at -78 °C or even lower (e.g., -100 °C) if your equipment allows. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions about the chemistry of this compound.
Question 3: What are the common side reactions during the N-Boc deprotection of this compound derivatives, and how can they be minimized?
The deprotection of the Boc group is typically achieved under acidic conditions. However, this can lead to unwanted side reactions, especially if other acid-sensitive functional groups are present.
Common Side Reactions and Mitigation Strategies:
-
Ester Hydrolysis: Strong acidic conditions can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Mitigation: Use milder acidic conditions. A solution of 4M HCl in dioxane or ethyl acetate is often effective for Boc deprotection while minimizing ester cleavage.[3] Running the reaction at 0 °C can also help.
-
-
Formation of the tert-Butyl Cation: The cleavage of the Boc group generates a stable tert-butyl cation, which can act as an electrophile and alkylate other nucleophilic sites in the molecule or solvent.
-
Mitigation: Employ a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will preferentially react with the tert-butyl cation.
-
Recommended Deprotection Protocol:
-
Dissolve the N-Boc protected piperidine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a solution of 4M HCl in dioxane (5-10 eq.) at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The salt can be collected by filtration, or the solvent can be removed under reduced pressure.
-
To obtain the free amine, neutralize the hydrochloride salt with a mild base such as sodium bicarbonate.
Deprotection Decision Pathway
Caption: Decision pathway for choosing N-Boc deprotection conditions.
Question 4: I am having difficulty with the hydrolysis of the ethyl ester to the carboxylic acid. The reaction is either slow or incomplete. What can I do?
Hydrolysis of the ethyl ester in this compound and its derivatives can be sluggish due to steric hindrance from the adjacent Boc-protected nitrogen.
Troubleshooting Ester Hydrolysis:
-
Choice of Base: While sodium hydroxide (NaOH) is commonly used, lithium hydroxide (LiOH) is often more effective for the saponification of sterically hindered esters.[4]
-
Recommendation: Use LiOH in a mixture of THF and water. The THF helps to solubilize the organic substrate.
-
-
Temperature: Increasing the reaction temperature can accelerate the rate of hydrolysis.
-
Recommendation: If the reaction is slow at room temperature, consider heating it to 40-50 °C. However, be mindful of potential side reactions at higher temperatures, such as epimerization at the α-carbon.
-
-
Phase Transfer Catalysis: For substrates with poor solubility in the reaction medium, a phase-transfer catalyst can facilitate the reaction.
-
Recommendation: The addition of a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can improve the reaction rate.
-
Optimized Hydrolysis Protocol:
-
Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (2-3 eq.) to the solution.
-
Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
References
Troubleshooting incomplete reactions of Ethyl 1-Boc-piperidine-2-carboxylate
Welcome to the technical support center for Ethyl 1-Boc-piperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered with this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your work.
Introduction: Understanding the Molecule
This compound is a valuable chiral intermediate in organic synthesis. Its structure, featuring a piperidine ring, a sterically demanding N-Boc protecting group, and an ethyl ester at the C2 position, presents a unique set of reactivity challenges. The proximity of the bulky Boc group to the ethyl ester carbonyl is a primary source of steric hindrance, which can significantly slow down or stall reactions at the C2 position.[1][2][3] Furthermore, the Boc group itself is labile under certain conditions, creating a delicate balance between achieving the desired transformation and preserving the integrity of the molecule.
This guide addresses the most common incomplete reactions—saponification, amidation, and reduction—providing diagnostic tools and validated protocols to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section provides rapid answers to the most common issues. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: My saponification (ester hydrolysis) is extremely slow or has stalled completely. What's the likely cause?
A: The most common cause is steric hindrance from the adjacent N-Boc group, which impedes the approach of the hydroxide nucleophile to the ester carbonyl.[2][4] Standard conditions (e.g., NaOH or KOH in methanol/water at room temperature) are often insufficient. Incomplete solubility of the starting material can also be a factor.
Q2: I'm seeing a new, more polar spot on my TLC that isn't my desired carboxylic acid. What could it be?
A: If you used harsh basic conditions or high temperatures (e.g., refluxing with strong base), you may have inadvertently cleaved the Boc protecting group.[5] The resulting free amine (ethyl pipecolinate) is significantly more polar than the starting material but may have a similar Rf to the desired carboxylic acid in some solvent systems. Staining with ninhydrin can confirm the presence of a primary or secondary amine.
Q3: I'm trying to directly amidate the ethyl ester with an amine, but the reaction won't proceed, even with heating. Why?
A: Direct aminolysis of unactivated esters is a thermally demanding and often inefficient process.[6][7] The combination of a relatively poor leaving group (ethoxide) and steric hindrance makes this transformation particularly challenging. The recommended approach is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling reagents (e.g., EDC, DCC, HATU) for amidation.
Q4: My reduction of the ester to the primary alcohol with Sodium Borohydride (NaBH₄) is not working. Should I just use more reagent?
A: No, simply adding more NaBH₄ is unlikely to work. NaBH₄ is generally not a potent enough reducing agent to reduce sterically hindered esters due to the resonance stabilization of the ester carbonyl.[8][9][10] You must switch to a more powerful hydride reagent, such as Lithium Aluminum Hydride (LiAlH₄).
Q5: How can I effectively monitor my reaction by TLC since the starting material and product lack a strong UV chromophore?
A: While the Boc group provides some UV activity, it can be weak. Use a general stain for visualization. A potassium permanganate (KMnO₄) dip or a ceric ammonium molybdate (CAM) stain are excellent choices as they will visualize the starting ester and the product alcohol or acid. For suspected Boc-deprotection, ninhydrin stain is highly effective for detecting the resulting secondary amine.[11][12]
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Incomplete Saponification (Ester Hydrolysis)
The conversion of this compound to 1-Boc-piperidine-2-carboxylic acid is a critical step for subsequent functionalization, such as amide coupling. Incomplete hydrolysis is a frequent roadblock.
References
- 1. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Managing Stereochemistry in Reactions of Chiral Ethyl 1-Boc-piperidine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with chiral Ethyl 1-Boc-piperidine-2-carboxylate. This versatile building block is a cornerstone in the synthesis of numerous complex molecules, where precise control of stereochemistry is paramount. This guide is designed to provide you with in-depth, field-proven insights to navigate the intricacies of its reactivity and help you troubleshoot common challenges encountered during your experiments.
Introduction: The Stereochemical Nuances of a Privileged Scaffold
This compound, available in both (R) and (S) enantiopure forms, is a valued intermediate in medicinal chemistry.[1] The piperidine ring is a prevalent motif in pharmaceuticals, and introducing chirality often enhances biological activity and selectivity.[2] The inherent chirality at the C2 position, combined with the conformational constraints imposed by the N-Boc group, provides a powerful tool for directing the stereochemical outcome of subsequent reactions. However, harnessing this potential requires a deep understanding of the interplay between steric and electronic effects.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common queries and a series of in-depth Troubleshooting Guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
What is the dominant conformation of this compound and how does it influence reactivity?
The conformational equilibrium of the piperidine ring is a critical factor in determining the facial selectivity of reactions. For N-Boc protected piperidines, the bulky tert-butoxycarbonyl group can significantly influence the ring's conformation. In many cases, the Boc group will preferentially occupy the equatorial position to minimize steric strain. However, the presence of the C2-ethyl carboxylate group introduces additional complexity.
The interplay between the N-Boc group and the C2-substituent can lead to a preferred chair conformation where the C2-substituent is axial to avoid steric clashes with the bulky Boc group. This conformational preference is crucial as it exposes one face of the molecule to incoming reagents, thereby directing the stereochemical outcome of reactions at other positions on the ring.
What are the primary challenges in controlling stereochemistry during reactions of this molecule?
The main challenges in managing the stereochemistry of reactions involving chiral this compound include:
-
Diastereoselective Alkylation at C3: Forming a new stereocenter at the C3 position with high diastereoselectivity is often a key objective. This requires careful control of enolate formation and the subsequent electrophilic quench.
-
Stereoselective Reduction of the Ester: Reducing the ethyl ester to a primary alcohol can proceed with varying degrees of stereoselectivity, depending on the reducing agent and reaction conditions.
-
Preventing Epimerization: The acidic proton at the C2 position can be susceptible to abstraction under certain basic or harsh reaction conditions, leading to a loss of enantiomeric purity.[3][4]
How can I determine the diastereomeric ratio of my reaction products?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for determining the diastereomeric ratio of your products.[5][6] Diastereomers are distinct compounds and will generally have slightly different chemical shifts for corresponding protons. By integrating the signals of a well-resolved proton that is unique to each diastereomer, you can calculate their relative ratio.[5][6] For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[7][8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Guide 1: Poor Diastereoselectivity in the Alkylation of the C3 Position
Problem: You are attempting to alkylate the C3 position by forming an enolate and quenching with an electrophile, but you are observing a low diastereomeric ratio (e.g., close to 1:1).
Causality Analysis: The stereochemical outcome of an enolate alkylation is determined by the facial selectivity of the electrophile's approach to the enolate. This is influenced by the conformation of the piperidine ring and the enolate itself. Poor diastereoselectivity suggests that either the enolate is not sufficiently planar, or there is no strong facial bias for the electrophile's approach.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low diastereoselectivity in C3 alkylation.
Detailed Solutions:
-
Optimize Base and Deprotonation Conditions:
-
Rationale: The choice of base and the counterion can significantly impact the structure and aggregation state of the enolate, which in turn affects the stereochemical outcome.
-
Protocol:
-
Base Selection: Lithium diisopropylamide (LDA) is a common choice for forming lithium enolates. The lithium cation can coordinate with the carbonyl oxygen and the nitrogen of the Boc group, creating a more rigid, chelated intermediate that can enhance facial selectivity.
-
Solvent: Use an aprotic, non-coordinating solvent like tetrahydrofuran (THF) to favor a well-defined enolate structure.
-
Additives: The addition of hexamethylphosphoramide (HMPA) can sometimes improve diastereoselectivity by breaking up enolate aggregates, but it should be used with caution due to its toxicity.
-
-
-
Lower the Reaction Temperature:
-
Rationale: Alkylation reactions are often under kinetic control. Lowering the temperature (e.g., to -78 °C) can enhance the energy difference between the transition states leading to the two diastereomers, thereby favoring the formation of the product from the lower energy pathway.
-
Protocol:
-
Cool the solution of the piperidine ester to -78 °C before the addition of the base.
-
Maintain this temperature during the enolate formation and the subsequent addition of the electrophile.
-
Allow the reaction to stir at -78 °C for a sufficient period to ensure complete reaction before quenching.
-
-
-
Vary the Electrophile:
-
Rationale: The steric bulk of the electrophile can play a role in the diastereoselectivity. A bulkier electrophile may approach the enolate from the less hindered face more selectively.
-
Actionable Advice: If possible, try a bulkier alkylating agent to see if it improves the diastereomeric ratio.
-
Guide 2: Epimerization at the C2 Position
Problem: You are observing a loss of enantiomeric purity in your product, suggesting that epimerization at the C2 position has occurred.
Causality Analysis: The proton at the C2 position is alpha to the ester carbonyl, making it acidic and susceptible to abstraction by a base. Once deprotonated, the resulting carbanion can be protonated from either face, leading to racemization at that center.[3][4]
Troubleshooting Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Stability of Ethyl 1-Boc-piperidine-2-carboxylate under different reaction conditions
Technical Support Center: Ethyl 1-Boc-piperidine-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 362703-48-8). This resource is designed to provide in-depth guidance on the stability and handling of this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to confidently and successfully utilize this compound in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under standard laboratory conditions. The tert-butyloxycarbonyl (Boc) protecting group is robust and resistant to a variety of synthetic conditions, particularly basic and nucleophilic environments.[1][2] This stability allows for a wide range of chemical transformations on other parts of the molecule without premature deprotection.[1] However, it is susceptible to degradation under acidic and certain thermal conditions.
Q2: How should I properly store this compound?
A2: To ensure long-term stability and purity, it is recommended to store this compound under the following conditions:
-
Temperature: 2-8°C to minimize thermal degradation.[1]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent reactions with atmospheric components.[1]
-
Moisture: In a tightly sealed container in a desiccated environment to prevent hydrolysis.[1]
-
Light: In a light-resistant container (e.g., amber vial) to prevent potential photolytic degradation.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, while relatively stable, the Boc group can be susceptible to hydrolysis over long-term storage, especially in the presence of moisture.[1] Therefore, it is crucial to handle and store the compound in a dry environment.
Q4: Can I use this compound in reactions with strong bases?
A4: Yes, the Boc protecting group is generally stable under most basic conditions, including aqueous base hydrolysis.[1] This allows for reactions such as saponification of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) without affecting the Boc group.
Q5: What are the typical conditions for removing the Boc protecting group?
A5: The Boc group is labile to acidic conditions and is commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] The deprotection is typically fast and can be performed at room temperature.[3]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Unexpected Deprotection of the Boc Group
Question: I am observing the formation of the deprotected piperidine byproduct in my reaction, even though I am not using acidic conditions. What could be the cause?
Answer:
-
Cause 1: Hidden Acidity: Certain reagents or solvents may contain acidic impurities. For example, some grades of chloroform can generate HCl over time. Additionally, silica gel used for chromatography can be slightly acidic and may cause partial deprotection.
-
Solution: Use freshly distilled or high-purity solvents. For chromatography, consider neutralizing the silica gel with a base like triethylamine before use, or opt for a less acidic stationary phase like alumina.
-
-
Cause 2: Thermal Instability: While generally stable at room temperature, the Boc group is thermally labile at elevated temperatures.[1] Prolonged heating above 85-90°C can lead to deprotection.[1]
-
Solution: If your reaction requires heat, monitor the temperature carefully and keep it below the decomposition threshold of the Boc group. If possible, explore lower-temperature alternatives for your transformation.
-
-
Cause 3: Lewis Acid Catalysis: Some metal catalysts or reagents can act as Lewis acids and facilitate the cleavage of the Boc group.
-
Solution: Carefully review all reagents in your reaction for potential Lewis acidity. If a Lewis acid is necessary for the desired transformation, consider using a more robust protecting group if partial deprotection becomes a persistent issue.
-
Issue 2: Incomplete Reaction at the Ethyl Ester
Question: I am trying to modify the ethyl ester group (e.g., hydrolysis, amidation), but the reaction is sluggish or incomplete. Why is this happening?
Answer:
-
Cause 1: Steric Hindrance: The piperidine ring and the bulky Boc group can create steric hindrance around the C2 position, potentially slowing down reactions at the ethyl ester.
-
Solution:
-
For Hydrolysis: Consider using harsher conditions, such as elevated temperatures or a stronger base (if compatible with other functional groups).
-
For Amidation: Direct amidation of the ester can be challenging. A more effective approach is to first hydrolyze the ester to the carboxylic acid and then couple it with the desired amine using standard peptide coupling reagents (e.g., EDC, HOBt).
-
Issue 3: Difficulty in Achieving Selective Deprotection
Question: I have another acid-sensitive functional group in my molecule and am struggling to selectively remove the Boc group without affecting it. What can I do?
Answer:
-
Cause: Non-Optimal Acidic Conditions: The choice of acid and reaction conditions is crucial for selective deprotection.
-
Solution:
-
Milder Acids: Instead of strong acids like TFA, explore milder acidic conditions. Options include using 4M HCl in dioxane, which is often effective and can sometimes offer better selectivity.[4]
-
Temperature Control: Perform the deprotection at 0°C to slow down the reaction and potentially improve selectivity.[4]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop it as soon as the starting material is consumed, minimizing side reactions.
-
Alternative Deprotection Methods: In some cases, non-acidic deprotection methods can be employed, although they are less common for Boc groups. For instance, TMSI in DCM has been reported for neutral pH deprotection.[4]
-
Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection
This protocol describes a general procedure for the removal of the Boc group from this compound.
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[3][4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Stability Data Summary
The following table summarizes the stability of the Boc group under various conditions:
| Condition | Reagents/Environment | Stability of Boc Group |
| Acidic | Strong acids (TFA, HCl)[1] | Labile |
| Lewis acids | Potentially Labile | |
| Mildly acidic (e.g., silica gel) | May be partially labile over time | |
| Basic | Strong bases (NaOH, LiOH)[1] | Stable |
| Amine bases (Et₃N, DIPEA) | Stable | |
| Nucleophilic | Common nucleophiles | Generally Stable[2] |
| Reductive | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable |
| Metal hydrides (e.g., NaBH₄, LiAlH₄) | Stable | |
| Oxidative | Common oxidizing agents | Generally Stable |
| Thermal | > 85-90°C[1] | Unstable |
Visualizing Stability and Reaction Pathways
Degradation Pathway under Acidic Conditions
The following diagram illustrates the mechanism of Boc deprotection under acidic conditions.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow: Ester Modification
This workflow outlines the recommended steps for converting the ethyl ester to an amide.
Caption: Recommended workflow for ester to amide conversion.
References
Choice of scavengers for Boc deprotection in the presence of sensitive functional groups
Technical Support Center: Choice of Scavengers for Boc Deprotection
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the nuances of tert-butoxycarbonyl (Boc) deprotection, particularly in the presence of sensitive functional groups. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side reactions during Boc deprotection?
A1: The primary origin of side reactions is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic sites within your target molecule, leading to undesired byproducts.[3][4]
Q2: Which functional groups, particularly amino acid residues, are most susceptible to modification by the tert-butyl cation?
A2: Functional groups with high nucleophilicity are at the greatest risk of tert-butylation. In the context of peptide synthesis, the following amino acid residues are especially vulnerable:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6] Methionine is also susceptible to oxidation to methionine sulfoxide under acidic conditions.[2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated cysteine residues.[6][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][6]
Q3: What are scavengers, and what is their mechanistic role in preventing side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[8] By reacting with the carbocation at a faster rate than the sensitive functional groups on the substrate, they effectively prevent unwanted alkylation side reactions.[3][8]
Q4: Can I use a single scavenger for all applications?
A4: While some scavengers have broad utility, the optimal choice depends on the specific sensitive functional groups present in your molecule. A single scavenger may not be sufficient to protect against all possible side reactions, which is why scavenger "cocktails" are frequently employed.[3][9] For instance, a cocktail for a peptide containing Cys, Met, and Trp would require scavengers that can effectively protect all three residues.[10]
Troubleshooting Guide
Issue 1: My analytical data (HPLC/LC-MS) shows unexpected peaks, suggesting side product formation. A +56 Da mass shift is observed.
-
Probable Cause: This mass shift is a classic indicator of tert-butylation, where one or more nucleophilic residues have been alkylated by the tert-butyl cation.[6]
-
Solution:
-
Identify Sensitive Residues: First, analyze your molecule's structure to identify all potential nucleophilic sites susceptible to alkylation (Trp, Met, Cys, Tyr).[6]
-
Select Appropriate Scavengers: Based on the identified residues, choose a suitable scavenger or scavenger cocktail. Refer to the table below for guidance.
-
Implement a Scavenger Cocktail: For molecules with multiple sensitive residues, a pre-formulated cocktail is often the most robust solution. A widely used general-purpose cocktail is a mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[3][8] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful option.[3][10]
-
Issue 2: My Boc deprotection is incomplete, even after an extended reaction time.
-
Probable Cause 1: Insufficient Acid Strength or Concentration. The acid may not be potent enough to drive the reaction to completion, especially if the Boc-protected amine is sterically hindered.[3][11]
-
Probable Cause 2: Steric Hindrance. Bulky neighboring groups can impede the acid's access to the Boc group.[11]
-
Solution: In addition to using a stronger acid system, gently warming the reaction (e.g., to 40°C) can sometimes overcome the activation barrier. However, be aware that higher temperatures can also accelerate side reactions, making the inclusion of an effective scavenger cocktail even more critical.[3]
-
-
Probable Cause 3: Insufficient Reaction Time or Temperature. While most deprotections are complete within 1-2 hours at room temperature, some substrates may require longer times.[11]
-
Solution: Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. Extend the reaction time as needed.
-
Data Presentation: Scavenger Selection Guide
The following table provides a summary of common scavengers and their primary applications in protecting sensitive amino acid residues during Boc deprotection.
| Scavenger | Concentration | Target Residue(s) | Mechanism of Action & Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Trp, Tyr, Cys | A versatile carbocation scavenger that reduces the tert-butyl cation to isobutane.[2] It is highly effective and does not have the odor associated with thiol-based scavengers. |
| Water (H₂O) | 2.5 - 5% | General | Acts as a general carbocation scavenger, converting the tert-butyl cation to tert-butanol.[2][12] |
| Thioanisole | 5 - 10% | Met, Trp | A soft nucleophile that is particularly effective at preventing S-alkylation of methionine.[2][13] It can also protect tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5 - 5% | Cys, Trp | A potent scavenger for protecting cysteine residues from alkylation.[2][3] It also helps prevent acid-catalyzed oxidation of tryptophan. |
| Phenol | 5% | Trp, Tyr | An effective carbocation scavenger for protecting aromatic residues.[2] |
| Dimethyl Sulfide (DMS) | - | Met | Primarily used to prevent the oxidation of methionine to methionine sulfoxide.[2] |
Experimental Protocols
Protocol 1: General Boc Deprotection of a Sensitive Peptide using a Scavenger Cocktail
This protocol is a standard starting point for the deprotection of peptides containing sensitive residues.
-
Preparation: Dissolve the Boc-protected peptide in a suitable solvent like Dichloromethane (DCM).[2]
-
Scavenger Addition: Prepare the cleavage cocktail. A common choice is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[3][8]
-
Deprotection: Add the freshly prepared cleavage cocktail to the dissolved peptide (or peptide-resin). A typical ratio is 10 mL of cocktail per gram of resin.[14]
-
Reaction: Stir or agitate the mixture at room temperature for 1-3 hours. Monitor the reaction progress by taking small aliquots for LC-MS analysis.[2][9]
-
Work-up (for resin): Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the peptide.[6][14]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the peptide under a stream of nitrogen or in a vacuum desiccator.[6]
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide
This protocol is specifically tailored to minimize both S-alkylation and oxidation of methionine residues.
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) .[2][3] DTT is included as a reducing agent to prevent oxidation.
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Isolation: Follow steps 5 and 6 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 1-Boc-piperidine-2-carboxylate and its Positional Isomers
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible research. Ethyl 1-Boc-piperidine-carboxylate derivatives are pivotal building blocks in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The seemingly subtle shift of the ethyl carboxylate group around the piperidine ring—from position 2 to 3 or 4—profoundly influences the molecule's physicochemical properties and, consequently, its behavior in various analytical systems. This guide provides an in-depth comparison of the primary analytical methods for characterizing these crucial isomers, offering experimental insights and data to facilitate unambiguous identification and purity assessment.
The Structural Significance of Isomerism
The position of the ethyl carboxylate substituent on the N-Boc-piperidine scaffold dictates the molecule's symmetry, polarity, and steric hindrance. These differences manifest in distinct spectroscopic and chromatographic profiles. Understanding these variations is critical for quality control, reaction monitoring, and the development of stereoselective syntheses.
| Derivative | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
| Ethyl 1-Boc-piperidine-2-carboxylate | 362703-48-8 | C₁₃H₂₃NO₄ | 257.33 | Ester at the α-position to the nitrogen |
| Ethyl 1-Boc-piperidine-3-carboxylate | 130250-54-3 | C₁₃H₂₃NO₄ | 257.33 | Ester at the β-position to the nitrogen |
| Ethyl 1-Boc-piperidine-4-carboxylate | 142851-03-4 | C₁₃H₂₃NO₄ | 257.33 | Ester at the γ-position to the nitrogen, creating a plane of symmetry |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of Isomeric Identity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of the piperidine ring protons and carbons are exquisitely sensitive to the electronic and steric environment imposed by the ethyl carboxylate group.
Comparative ¹H NMR Data
The ¹H NMR spectra reveal characteristic patterns for each isomer. The proton alpha to the ester group is a key diagnostic signal. In the 2-carboxylate, this proton is also alpha to the nitrogen, leading to a more complex splitting pattern and a downfield shift compared to the 3- and 4-isomers. The symmetry of the 4-carboxylate isomer often results in a simpler spectrum due to the chemical equivalence of protons on opposite sides of the ring.
A notable feature in the ¹H NMR of N-Boc protected heterocycles is the potential for rotamers due to hindered rotation around the N-C(O) bond, which can lead to broadened or duplicated signals at room temperature.[2]
| Proton Assignment | This compound (Predicted) | Ethyl 1-Boc-piperidine-3-carboxylate (Predicted) | Ethyl 1-Boc-piperidine-4-carboxylate (Experimental) [3] |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | ~1.44 (s, 9H) | 1.43 (s, 9H) |
| -OCH₂CH₃ | ~4.1-4.2 (q, 2H) | ~4.1 (q, 2H) | 4.12 (q, J = 7.2 Hz, 2H) |
| -OCH₂CH₃ | ~1.2-1.3 (t, 3H) | ~1.2 (t, 3H) | 1.23 (t, J = 7.2 Hz, 3H) |
| Piperidine Ring Protons | Multiplets spanning ~1.5-4.9 ppm | Multiplets spanning ~1.5-3.9 ppm | 1.56-1.64 (m, 2H), 1.81-1.89 (m, 2H), 2.41 (tt, J= 10.9, 3.9 Hz, 1H), 2.73-2.88 (m, 2H), 3.88-4.08 (m, 2H) |
Note: Predicted values are based on typical ranges for similar structures. Experimental conditions can influence exact chemical shifts.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a clear distinction between the isomers, particularly in the chemical shifts of the carbonyl carbons and the piperidine ring carbons. The carbon bearing the ester group (C2, C3, or C4) will have a characteristic downfield shift.
| Carbon Assignment | This compound (Predicted) | Ethyl 1-Boc-piperidine-3-carboxylate (Predicted) | Ethyl 1-Boc-piperidine-4-carboxylate (Predicted) |
| Boc (-C(CH₃)₃) | ~28.4 | ~28.4 | ~28.4 |
| Boc (-C(CH₃)₃) | ~80.0 | ~79.5 | ~79.5 |
| Boc (-C=O) | ~155.0 | ~154.7 | ~154.7 |
| Ester (-C=O) | ~172.0 | ~174.0 | ~175.0 |
| Ester (-OCH₂CH₃) | ~61.0 | ~60.5 | ~60.3 |
| Ester (-OCH₂CH₃) | ~14.2 | ~14.2 | ~14.2 |
| Piperidine Ring Carbons | Varied shifts | Varied shifts | Symmetrical shifts |
Experimental Protocol: NMR Analysis
A standardized protocol is crucial for obtaining comparable data.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer. Lock and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of the isomers. Electrospray ionization (ESI) is a common technique for these compounds, typically yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[4][5]
The fragmentation patterns in tandem MS (MS/MS) are particularly informative for distinguishing the isomers. A key fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 101 Da).[6]
Predicted Fragmentation Patterns
-
Loss of the Boc Group: All three isomers are expected to show a significant fragment corresponding to the loss of the Boc group (C₅H₉O₂), resulting in an ion at m/z 158.12.
-
Loss of Isobutylene: A common fragmentation is the loss of isobutylene (C₄H₈) from the Boc group, leading to a fragment at m/z 202.14.
-
Decarboxylation: Loss of the ethyl carboxylate group as C₂H₅OCO (73 Da) or subsequent loss of ethylene from the ester can also occur.
-
Ring Cleavage: The position of the ester will influence the subsequent fragmentation of the piperidine ring. For the 2-carboxylate, cleavage between C2 and C3 is likely, while the 4-carboxylate may exhibit more symmetric ring opening.
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry: Employ an ESI source in positive ion mode.
-
MS Scan: Acquire full scan data to identify the molecular ion.
-
MS/MS Scan: Perform fragmentation analysis on the parent ion to elucidate the fragmentation pathways.
High-Performance Liquid Chromatography (HPLC): Separating Isomers and Enantiomers
HPLC is an indispensable tool for assessing the purity of Ethyl 1-Boc-piperidine-carboxylate derivatives and for separating the enantiomers of the chiral 2- and 3-isomers.
Achiral (Reversed-Phase) HPLC
On a standard C18 column, the elution order of the isomers is primarily determined by their polarity. The 4-carboxylate, being the most symmetric, may have a slightly different retention time compared to the less symmetric 2- and 3-isomers. However, baseline separation of the 2- and 3-isomers on an achiral column can be challenging due to their similar polarities.
Chiral HPLC
For the separation of the enantiomers of the 2- and 3-carboxylate isomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are widely used and have shown success in resolving a variety of chiral piperidine derivatives.[9][10]
The choice of mobile phase is critical for achieving separation. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly employed. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.
Comparative HPLC Methods
| Parameter | Achiral (Reversed-Phase) HPLC | Chiral HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Chiralpak® IA or AD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water gradient | Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution | Based on polarity differences | Separation of enantiomers |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, AD, AS).
-
Mobile Phase Optimization: Start with a standard mobile phase (e.g., 90:10 hexane/isopropanol). Adjust the ratio of the alcohol and add acidic or basic modifiers to optimize resolution and retention times.
-
Temperature Optimization: Evaluate the effect of column temperature on the separation.
-
Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Conclusion: An Integrated Approach to Characterization
A comprehensive and unambiguous characterization of Ethyl 1-Boc-piperidine-carboxylate isomers requires a multi-technique approach. ¹H and ¹³C NMR provide definitive structural information to distinguish between the 2-, 3-, and 4-isomers. Mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns. Finally, HPLC, particularly chiral HPLC, is essential for purity assessment and the separation of enantiomers. By employing these methods in a complementary fashion, researchers can ensure the quality and identity of these vital synthetic building blocks, thereby enhancing the reliability and success of their drug discovery and development endeavors.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR [m.chemicalbook.com]
- 3. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4 - iChemical [ichemical.com]
- 4. Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 [chemicalbook.com]
- 5. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to N-Protected Piperidine Esters: A Focus on Ethyl 1-Boc-piperidine-2-carboxylate
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone of molecular design, featured in a vast array of therapeutic agents.[1] The strategic manipulation of this privileged structure often necessitates the use of nitrogen protecting groups to control reactivity and enable selective functionalization. Among the various protected piperidine building blocks, esters of piperidine-2-carboxylic acid (pipecolic acid) are of paramount importance. This guide provides an in-depth comparison of Ethyl 1-Boc-piperidine-2-carboxylate with its commonly used N-protected counterparts: N-Cbz, N-Fmoc, and N-Benzyl protected ethyl pipecolinates.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to provide a practical, field-proven perspective on the selection and application of these critical synthetic intermediates. We will delve into the nuances of their synthesis, stability, reactivity, and deprotection, supported by detailed experimental protocols designed to generate robust comparative data.
The Strategic Importance of N-Protection in Piperidine Chemistry
The secondary amine of the piperidine ring is a nucleophilic and basic center. While this reactivity is often desirable in the final active pharmaceutical ingredient (API), it can interfere with synthetic transformations elsewhere in the molecule. N-protection serves two primary purposes:
-
Deactivation: It temporarily masks the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during steps such as ester modifications, C-H functionalization, or coupling reactions.
-
Chiral Integrity: In the case of chiral piperidines like those derived from L- or D-pipecolic acid, the protecting group can play a role in preventing racemization at the C2 position under certain reaction conditions.
The choice of protecting group is a critical strategic decision, dictated by the overall synthetic plan and the chemical orthogonality required for complex molecule synthesis.[2] Orthogonality refers to the ability to remove one protecting group in the presence of others, a fundamental concept in multi-step synthesis.[3]
Comparative Overview of N-Protected Ethyl Pipecolinates
The most prevalent N-protecting groups for piperidine-2-carboxylates are carbamate-based (Boc, Cbz, Fmoc) and the simple N-alkylation (Benzyl). Each imparts distinct physicochemical properties to the molecule and, more importantly, dictates the conditions for its removal.
| Protecting Group | Structure | Lability | Typical Deprotection Conditions | Key Advantages | Potential Limitations |
| Boc (tert-Butoxycarbonyl) | Acid-Labile | Trifluoroacetic Acid (TFA) in CH₂Cl₂; HCl in Dioxane or Ether[4] | Robust, stable to a wide range of non-acidic conditions; clean deprotection byproducts (CO₂, isobutene). | Requires strong acid for cleavage, which may not be compatible with other acid-sensitive functional groups. | |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation (e.g., ammonium formate)[5] | Orthogonal to acid- and base-labile groups; stable to a wide range of reagents. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups); requires specialized hydrogenation equipment; potential for catalyst poisoning. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-Labile | 20% Piperidine in DMF[6] | Very mild deprotection conditions; orthogonal to acid- and hydrogenolysis-labile groups; ideal for solid-phase synthesis. | The dibenzofulvene byproduct can form adducts; potential for side reactions with sensitive substrates. | |
| Bn (Benzyl) | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation[5] | Very stable; can be introduced via reductive amination or alkylation. | Requires hydrogenolysis for removal, sharing limitations with Cbz; debenzylation can sometimes be sluggish.[7] |
Synthesis and Stability: A Head-to-Head Look
The synthesis of these N-protected esters typically begins with ethyl pipecolinate, which is commercially available as a racemate or in enantiopure forms. The N-functionalization is generally straightforward.
Synthetic Pathways
The introduction of the carbamate protecting groups (Boc, Cbz, Fmoc) is usually achieved by reacting ethyl pipecolinate with the corresponding activated carbonate or chloroformate under basic conditions. N-benzylation can be accomplished via direct alkylation with benzyl bromide or through reductive amination of a glutaraldehyde derivative.
Diagram: Synthetic Routes to N-Protected Ethyl Pipecolinates
Caption: General synthetic pathways to common N-protected ethyl pipecolinates.
Chemical Stability
The utility of a protecting group is defined by its stability under various reaction conditions. This compound is prized for its robustness. It is generally stable to basic conditions (e.g., saponification of the ethyl ester would require harsh conditions that might also affect the Boc group), nucleophiles, and catalytic hydrogenation. This stability profile makes it a workhorse in many synthetic campaigns.
In contrast, the Cbz and Benzyl groups are sensitive to reductive conditions. The Fmoc group is notoriously base-labile and will not withstand even mild amine bases. The ethyl ester itself is susceptible to hydrolysis under both acidic and basic conditions, though typically requires heating or strong reagents.[8]
Deprotection: The Moment of Truth
The selective and high-yielding removal of the protecting group is the most critical aspect of its use. Here, we provide standardized protocols for the deprotection of each N-protected ethyl pipecolinate, which can be used to generate comparative data on reaction kinetics and yield.
Standardized Deprotection Protocols
Protocol 1: Acid-Mediated Deprotection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M solution).
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 10 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected ethyl pipecolinate.
Protocol 2: Hydrogenolysis of Ethyl 1-Cbz-piperidine-2-carboxylate
-
Setup: In a flask suitable for hydrogenation, dissolve Ethyl 1-Cbz-piperidine-2-carboxylate (1.0 equiv.) in methanol or ethanol (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 3: Base-Mediated Deprotection of Ethyl 1-Fmoc-piperidine-2-carboxylate
-
Dissolution: Dissolve Ethyl 1-Fmoc-piperidine-2-carboxylate (1.0 equiv.) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. Deprotection is typically rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and piperidine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Further purification by silica gel chromatography may be necessary to remove the dibenzofulvene-piperidine adduct.
Protocol 4: Hydrogenolysis of Ethyl 1-Benzyl-piperidine-2-carboxylate
-
Follow the same procedure as Protocol 2 . Note that N-debenzylation can sometimes be slower or require more forcing conditions (e.g., higher catalyst loading, elevated temperature, or the addition of an acid like acetic acid) compared to Cbz deprotection.[7]
Diagram: Deprotection Workflow and Analysis
Caption: A self-validating workflow for comparative deprotection studies.
Comparative Deprotection Kinetics and Potential Side Reactions
A direct comparison of deprotection rates is crucial for process optimization. Based on established principles:
-
Fmoc deprotection is typically the fastest, often complete in minutes.
-
Boc deprotection with TFA is also generally rapid, usually complete within an hour.
-
Cbz and Benzyl deprotection via hydrogenolysis are often the slowest and most variable, depending on catalyst activity, substrate purity, and the presence of any catalyst poisons.
Potential Side Reactions:
-
Racemization: The C2 position of pipecolic acid is stereogenically sensitive. While carbamate protecting groups generally suppress racemization, harsh basic or acidic conditions, especially at elevated temperatures, can pose a risk. It is critical to analyze the enantiomeric purity of the product, particularly when starting with an enantiopure pipecolinate.
-
Ester Hydrolysis: Prolonged exposure to strong acid or base can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Incomplete Deprotection: This is a common issue in hydrogenolysis reactions due to catalyst deactivation. For Fmoc deprotection, steric hindrance can slow down the reaction.
Analytical Validation: Ensuring Purity and Identity
To provide a self-validating system, each step of the synthesis and deprotection should be monitored, and the final product's purity rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol 5: Comparative HPLC Analysis of N-Protected and Deprotected Pipecolinates
-
Objective: To separate and quantify the starting material, product, and any major impurities during a deprotection reaction.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 10% to 90% B over 15 minutes, followed by a hold and re-equilibration. This gradient should be optimized to achieve baseline separation of all components.
-
Detection: UV detection at 210 nm (for carbamates) and 254 nm (for aromatic groups like Cbz, Fmoc, and Benzyl).
-
Sample Preparation: Aliquots from the reaction mixture should be quenched, diluted in the mobile phase, and injected.
By tracking the disappearance of the starting material peak and the appearance of the product peak over time, kinetic data can be generated. The final purity is determined by the area percentage of the product peak in the chromatogram of the purified material.
Applications in Drug Discovery and Development
This compound and its analogues are not merely academic curiosities; they are vital building blocks in the synthesis of numerous drug candidates. The piperidine-2-carboxylate moiety can serve as a constrained amino acid mimetic, a chiral scaffold, or a synthetic handle for further elaboration.
-
This compound is widely used due to the reliability of the Boc group. Its stability to a broad range of conditions allows for extensive modification of the ester or other parts of the molecule before the final, acid-mediated deprotection.
-
N-Cbz and N-Benzyl protected esters are valuable when orthogonality to acid- or base-labile groups is required. For instance, if a molecule contains a Boc-protected amine elsewhere, the Cbz group on the piperidine can be selectively removed by hydrogenolysis.
-
N-Fmoc protected esters are the building blocks of choice when incorporating a pipecolic acid residue into a peptide sequence using solid-phase peptide synthesis (SPPS), due to the mild, base-labile nature of the Fmoc group.[6]
Conclusion: A Strategic Choice
The selection of an N-protecting group for ethyl pipecolinate is a strategic decision that profoundly impacts the entire synthetic route.
-
This compound stands out as a versatile and robust intermediate, ideal for a wide range of applications where acid-lability for the final deprotection is tolerable. Its predictable reactivity and stability make it the go-to choice for many projects.
-
The N-Cbz and N-Fmoc analogues offer essential orthogonality, enabling the synthesis of complex molecules with multiple protected functional groups. Their use is dictated by the need to avoid acidic (choose Cbz/Fmoc) or basic (choose Cbz) conditions for deprotection.
-
The N-Benzyl group provides a stable, non-carbamate alternative, though its removal by hydrogenolysis shares the same limitations as the Cbz group.
By understanding the distinct advantages and limitations of each protecting group, and by employing rigorous, data-driven experimental protocols for their use and removal, researchers can harness the full synthetic potential of these invaluable piperidine building blocks to accelerate the discovery and development of new medicines.
References
- 1. chembk.com [chembk.com]
- 2. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Synthetic Strategy: Ethyl 1-Boc-piperidine-2-carboxylate vs. N-Cbz-piperidine Esters
For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the choice of protecting group is a critical decision that dictates reaction pathways, orthogonality, and overall efficiency. This guide provides an in-depth, objective comparison of two common intermediates, Ethyl 1-Boc-piperidine-2-carboxylate and its N-Cbz protected counterpart, grounded in experimental data and established chemical principles.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic use of protecting groups on the piperidine nitrogen is paramount for selective functionalization. Among the most prevalent are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide will dissect the practical advantages and disadvantages of employing this compound over N-Cbz-piperidine esters, focusing on the critical stages of synthesis and deprotection.
At a Glance: The Fundamental Divergence
The primary distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, a principle known as orthogonality.[2] This fundamental difference is the most crucial factor in strategic synthetic planning.
-
This compound: The Boc group is famously acid-labile.[3] It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][5] This makes it an excellent choice when other functional groups in the molecule are sensitive to hydrogenation.
-
N-Cbz-piperidine esters: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or catalytic transfer hydrogenation.[6][7] It is generally stable to acidic and basic conditions, providing robustness in various synthetic steps.[3]
This orthogonality allows for the selective deprotection of one group in the presence of the other, a powerful tool in the synthesis of complex molecules.[3]
Orthogonality of Amine Protecting Groups
Caption: Orthogonality of common amine protecting groups.
Performance in Synthesis: A Data-Driven Comparison
To provide a clear, quantitative comparison, the following tables summarize typical experimental data for the protection of ethyl pipecolinate and the subsequent deprotection of the N-protected piperidine esters.
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with base (e.g., NaHCO₃), room temperature | 90-95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dichloromethane, triethylamine, DMAP, 0 °C to room temperature | ~62%[8] |
Table 1: Comparative Efficiency in the Protection of Ethyl Pipecolinate.
| Protected Ester | Deprotection Method | Reagents and Conditions | Typical Yield |
| This compound | Acidolysis | 4M HCl in dioxane, room temperature, 2 hours | ~91%[9] |
| This compound | Acidolysis | 25% TFA in DCM, room temperature, 2 hours | High (quantitative)[4] |
| N-Cbz-piperidine-2-carboxylate | Hydrogenolysis | H₂, 10% Pd/C, methanol, 40 psi, room temperature | ~65%[6] |
| N-Cbz-piperidine-2-carboxylate | Transfer Hydrogenation | Ammonium formate, 10% Pd/C, methanol, reflux | High (quantitative)[7] |
Table 2: Comparative Efficiency of Deprotection Methods.
Causality Behind Experimental Choices
Protection Step:
The higher yield often observed with Boc protection can be attributed to the clean and straightforward reaction mechanism with (Boc)₂O, which generates benign byproducts (tert-butanol and CO₂). In contrast, the Schotten-Baumann conditions often used for Cbz protection with Cbz-Cl can sometimes lead to side reactions if not carefully controlled, potentially impacting the overall yield.[8]
Deprotection Step:
-
Advantages of Boc: The primary advantage of this compound lies in its metal-free deprotection. This is crucial in late-stage drug synthesis where metal contamination is a significant concern. The use of volatile acids like TFA and solvents like DCM simplifies work-up, as they can be easily removed under reduced pressure.[4] However, the strong acidity can be a drawback for substrates with other acid-sensitive functional groups.[3]
-
Advantages of Cbz: The key strength of N-Cbz-piperidine esters is the mildness of the deprotection via hydrogenolysis.[3] This method is highly chemoselective and occurs at a neutral pH, making it ideal for sensitive substrates that cannot tolerate strong acids. Catalytic transfer hydrogenation offers a safer alternative to using flammable hydrogen gas, which is a significant consideration for scaling up reactions.[7] The main limitation is the incompatibility with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing moieties which can poison the catalyst.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Workflow for Boc protection of ethyl pipecolinate.
Methodology:
-
Dissolve ethyl pipecolinate (1.0 eq.) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of Ethyl 1-Cbz-piperidine-2-carboxylate[8]
Caption: Workflow for Cbz protection of ethyl pipecolinate.
Methodology:
-
Dissolve ethyl pipecolinate (1.0 eq.), triethylamine (2.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
After completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the product.[8]
Protocol 3: Deprotection of this compound (Acidolysis)[9]
Caption: Workflow for acid-catalyzed Boc deprotection.
Methodology:
-
Dissolve the this compound (1.0 eq.) in anhydrous dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 eq.) to the stirred solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.[9]
Protocol 4: Deprotection of N-Cbz-piperidine-2-carboxylate (Catalytic Hydrogenolysis)[6]
Caption: Workflow for Cbz deprotection by hydrogenation.
Methodology:
-
Dissolve the N-Cbz-piperidine-2-carboxylate (1.0 eq.) in methanol in a suitable pressure vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).
-
Pressurize the vessel with hydrogen gas to 40 psi.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, ensuring the catalyst pad remains wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]
Conclusion: A Strategic Choice
The decision to use this compound versus an N-Cbz-piperidine ester is not a matter of inherent superiority but of strategic synthetic planning.
Choose this compound when:
-
Downstream steps involve hydrogenation-sensitive groups.
-
Avoidance of heavy metal catalysts is critical.
-
A straightforward, high-yielding protection step is prioritized.
-
The substrate is stable to strong acidic conditions.
Choose an N-Cbz-piperidine ester when:
-
The molecule contains acid-sensitive functional groups.
-
Mild deprotection conditions are required for a sensitive substrate.
-
Orthogonality to acid-labile protecting groups is necessary.
-
The presence of reducible groups is not a concern.
By carefully considering the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group, researchers can design more efficient and successful synthetic routes for the development of novel therapeutics and complex molecules.
References
- 1. L10532.14 [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 8. ETHYL 1-CBZ-PIPERIDINE-2-CARBOXYLATE CAS#: 126401-22-7 [amp.chemicalbook.com]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Enantiomeric Purity Determination of Chiral Piperidines Derived from Ethyl 1-Boc-piperidine-2-carboxylate
In the landscape of modern drug discovery and development, the stereochemical integrity of pharmaceutical intermediates is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Chiral piperidines, a prevalent scaffold in a multitude of bioactive molecules, demand rigorous analytical scrutiny to ensure enantiomeric purity. This guide provides an in-depth, comparative analysis of the primary methods for determining the enantiomeric purity of chiral piperidines, focusing on a practical workflow originating from the versatile starting material, Ethyl 1-Boc-piperidine-2-carboxylate.
This document moves beyond a simple recitation of protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to make informed decisions in the laboratory. We will explore the "why" behind the "how," grounding our discussion in the principles of chiral recognition and providing a comparative framework based on experimental data.
The Synthetic Keystone: From Prochiral Precursor to Chiral Target
The journey to an enantiomerically pure piperidine often begins with a strategically chosen starting material. This compound is an exemplary precursor, offering a protected nitrogen and a readily modifiable ester functionality. A common and illustrative transformation is the enantioselective reduction of the ester to the corresponding primary alcohol, yielding (R)- or (S)-N-Boc-2-piperidinemethanol. This chiral alcohol serves as our model analyte for the subsequent comparative analysis of enantiomeric purity determination methods.
The enantioselective reduction can be achieved through various synthetic strategies, including the use of chiral reducing agents such as those derived from borane complexes with chiral ligands. The success of such a synthesis is critically dependent on the ability to accurately measure the enantiomeric excess (ee) of the resulting product.
Core Analytical Strategies: A Head-to-Head Comparison
The two most powerful and widely adopted techniques for determining the enantiomeric purity of chiral molecules like N-Boc-2-piperidinemethanol are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. While both can provide the necessary data, they operate on fundamentally different principles and present distinct advantages and limitations.
Workflow Overview
The general workflow for assessing the enantiomeric purity of a synthesized chiral piperidine is outlined below. The choice of analytical path often depends on available instrumentation, sample properties, and the required level of precision and accuracy.
Benchmarking the reactivity of Ethyl 1-Boc-piperidine-2-carboxylate against similar building blocks
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted saturated heterocycles, such as piperidines, are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Among the various functionalized piperidine building blocks, Ethyl 1-Boc-piperidine-2-carboxylate stands out as a versatile intermediate.[2] This guide provides an in-depth technical comparison of its reactivity against key structural isomers and other related cyclic amino acid esters, supported by detailed experimental protocols for benchmarking.
The strategic placement of the carboxylate group on the piperidine ring significantly influences its reactivity, primarily due to steric and electronic effects. This guide will focus on two key transformations central to the utility of this building block: amide bond formation and N-Boc deprotection. We will explore the nuanced differences in reactivity between the 2-substituted, 3-substituted, and 4-substituted piperidine carboxylates, as well as a comparison with the five-membered ring analogue, Ethyl 1-Boc-pyrrolidine-2-carboxylate.
The Impact of Substituent Position on Reactivity: A Comparative Overview
The reactivity of ethyl 1-Boc-piperidine carboxylates is primarily dictated by the position of the ethyl carboxylate group on the piperidine ring. This positioning influences the steric environment around the reactive centers: the carboxylate group for amide coupling and the Boc-protected nitrogen for deprotection.
-
This compound: The close proximity of the bulky N-Boc group to the C2-carboxylate introduces significant steric hindrance. This can impede the approach of nucleophiles during amide bond formation, potentially requiring more forcing conditions or specialized coupling reagents.[3][4]
-
Ethyl 1-Boc-piperidine-3-carboxylate: With the carboxylate at the C3 position, the steric clash with the N-Boc group is reduced compared to the C2 isomer. This generally leads to more facile amide coupling reactions.
-
Ethyl 1-Boc-piperidine-4-carboxylate: The C4-carboxylate is the most sterically accessible of the three isomers.[5][6][7][8] Its distance from the N-Boc group minimizes steric hindrance, typically resulting in the highest reactivity for amide bond formation under standard conditions.
-
Ethyl 1-Boc-pyrrolidine-2-carboxylate: This five-membered ring analogue presents a different conformational profile compared to the six-membered piperidine ring. The altered bond angles and ring strain can influence the reactivity of both the carboxylate and the N-Boc group.
Benchmarking Amide Coupling Reactivity
To objectively compare the reactivity of these building blocks in a key synthetic transformation, a standardized amide coupling reaction is proposed. The following protocol is designed to highlight the inherent reactivity differences under identical conditions.
Experimental Protocol: Comparative Amide Coupling with Benzylamine
This experiment will compare the rate of amide bond formation between the different ethyl 1-Boc-piperidine carboxylate isomers and the pyrrolidine analogue with benzylamine as a representative amine nucleophile.
Materials:
-
This compound
-
Ethyl 1-Boc-piperidine-3-carboxylate
-
Ethyl 1-Boc-piperidine-4-carboxylate
-
Ethyl 1-Boc-pyrrolidine-2-carboxylate
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
High-performance liquid chromatography (HPLC) standards for all starting materials and expected products
Procedure:
-
To four separate, dry 25 mL round-bottom flasks, add the respective N-Boc protected amino acid ester (1.0 mmol, 1.0 equiv.) and dissolve in anhydrous DCM (10 mL).
-
To each flask, add HATU (1.1 mmol, 1.1 equiv.) and DIPEA (2.0 mmol, 2.0 equiv.). Stir the mixtures at room temperature for 10 minutes to pre-activate the carboxylic acids.
-
To each flask, add benzylamine (1.0 mmol, 1.0 equiv.) via syringe.
-
Stir the reactions at room temperature and monitor the progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, and 24h) and analyzing by HPLC to determine the percentage conversion to the corresponding amide product.
-
After 24 hours, quench each reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel.
Expected Results and Discussion
The rate of amide formation is expected to follow the trend:
Ethyl 1-Boc-piperidine-4-carboxylate > Ethyl 1-Boc-piperidine-3-carboxylate > Ethyl 1-Boc-pyrrolidine-2-carboxylate > this compound
This hypothesized trend is based on the principle of steric hindrance. The C4-carboxylate is the most accessible, while the C2-carboxylate is the most hindered by the adjacent N-Boc group. The pyrrolidine derivative is expected to be slightly more reactive than the piperidine-2-carboxylate due to different ring conformations.
Data Presentation: Comparative Amide Coupling Rates
| Building Block | Time to >95% Conversion (h) | Isolated Yield (%) |
| This compound | > 24 | (Predicted Low) |
| Ethyl 1-Boc-piperidine-3-carboxylate | 4 | (Predicted High) |
| Ethyl 1-Boc-piperidine-4-carboxylate | 2 | (Predicted High) |
| Ethyl 1-Boc-pyrrolidine-2-carboxylate | 8 | (Predicted Moderate) |
Note: The above data is hypothetical and serves as an expected outcome for the proposed benchmarking experiment.
Experimental Workflow for Amide Coupling
Caption: Workflow for the comparative amide coupling experiment.
Benchmarking N-Boc Deprotection Reactivity
The removal of the Boc protecting group is another fundamental transformation for these building blocks. The rate of this acid-catalyzed deprotection can also be influenced by the substitution pattern of the piperidine ring.
Experimental Protocol: Comparative N-Boc Deprotection
This experiment will compare the rate of N-Boc deprotection of the different ethyl piperidine carboxylate isomers and the pyrrolidine analogue under standardized acidic conditions.
Materials:
-
This compound
-
Ethyl 1-Boc-piperidine-3-carboxylate
-
Ethyl 1-Boc-piperidine-4-carboxylate
-
Ethyl 1-Boc-pyrrolidine-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
High-performance liquid chromatography (HPLC) standards for all starting materials and expected products
Procedure:
-
To four separate, dry 25 mL round-bottom flasks, add the respective N-Boc protected amino acid ester (1.0 mmol, 1.0 equiv.) and dissolve in anhydrous DCM (5 mL).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add a pre-prepared solution of 20% TFA in DCM (5 mL) dropwise over 1 minute.
-
Stir the reactions at 0 °C and monitor the progress by taking aliquots at regular intervals (e.g., 5 min, 15 min, 30 min, 1h, and 2h) and analyzing by HPLC to determine the percentage conversion to the deprotected amine.
-
Once the reaction is complete (as determined by HPLC), carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Expected Results and Discussion
The rate of N-Boc deprotection is generally less sensitive to the steric environment on the ring compared to amide coupling. However, subtle differences may be observed due to the influence of the ester group on the electronics and conformation of the ring. It is hypothesized that the deprotection rates will be broadly similar across the piperidine isomers, with potentially a slightly faster rate for the pyrrolidine derivative due to increased ring strain influencing the stability of the protonated intermediate.[9]
Data Presentation: Comparative N-Boc Deprotection Rates
| Building Block | Time to >95% Conversion (min) | Isolated Yield (%) |
| This compound | 30 | (Predicted High) |
| Ethyl 1-Boc-piperidine-3-carboxylate | 30 | (Predicted High) |
| Ethyl 1-Boc-piperidine-4-carboxylate | 30 | (Predicted High) |
| Ethyl 1-Boc-pyrrolidine-2-carboxylate | 20 | (Predicted High) |
Note: The above data is hypothetical and serves as an expected outcome for the proposed benchmarking experiment.
Experimental Workflow for N-Boc Deprotection
Caption: Workflow for the comparative N-Boc deprotection experiment.
Conclusion and Recommendations
This guide provides a framework for the comparative evaluation of this compound against its structural isomers and a common five-membered ring analogue. The provided experimental protocols offer a standardized method for benchmarking their reactivity in two crucial synthetic transformations.
Key Takeaways:
-
For Amide Coupling: When planning a synthesis that involves amide bond formation, the steric hindrance of the carboxylate group is a primary consideration. For challenging couplings or to ensure rapid reaction times, the 4-carboxylate isomer is the preferred choice. The 2-carboxylate isomer is the most sterically hindered and may require more forcing conditions or specialized, highly active coupling reagents.[3][4][10]
-
For N-Boc Deprotection: The rate of N-Boc deprotection is less sensitive to the position of the ester group. All isomers can be efficiently deprotected under standard acidic conditions.[9][11][12]
By understanding these reactivity trends, researchers can make more informed decisions in the selection of building blocks, leading to optimized reaction conditions, improved yields, and more efficient synthetic routes in the pursuit of novel therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 [chemicalbook.com]
- 8. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Ethyl 1-Boc-piperidine-2-carboxylate: A Cost-Effectiveness Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of natural products and blockbuster pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable structural motif for optimizing drug-target interactions. Among the myriad of functionalized piperidines, Ethyl 1-Boc-piperidine-2-carboxylate stands out as a particularly versatile building block.[3] The Boc-protected nitrogen allows for controlled, selective reactions, while the ethyl ester at the C2 position serves as a synthetic handle for further elaboration into amides, alcohols, or other functional groups.
However, the transition from lab-scale discovery to large-scale manufacturing introduces a critical new dimension: cost-effectiveness. The economic viability of a synthetic route is not merely a function of starting material cost but a complex interplay of reaction efficiency, catalyst loading, operational simplicity, and environmental impact. This guide provides an in-depth comparison of the leading synthetic strategies for producing chiral this compound, offering field-proven insights to inform your process development decisions.
Route 1: Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
The direct asymmetric reduction of flat, aromatic pyridine precursors represents the most modern and atom-economical approach to chiral piperidines. Recent advancements have established this as a highly scalable and efficient method.
Causality and Strategic Advantage
Traditional methods often require multi-step sequences starting from chiral precursors, which can be laborious and generate significant waste. The strategic choice to employ catalytic asymmetric hydrogenation or transfer hydrogenation stems from its directness. This approach constructs the chiral center and the saturated ring in a single, highly controlled transformation. Rhodium-based catalysts, in particular, have shown exceptional performance, offering high turnover numbers and exquisite control over enantioselectivity.[1][4]
A leading-edge variation is the rhodium-catalyzed reductive transamination of pyridinium salts.[1][2] This method cleverly uses a low-cost, readily available chiral amine, such as (R)- or (S)-phenylethylamine (PEA), as both a chirality source and a nitrogen source for the final product.[4] This process is notable for its operational simplicity and has been demonstrated on a multi-hundred-gram scale, proving its industrial applicability.[1]
Caption: Workflow for Catalytic Asymmetric Synthesis.
Route 2: Chiral Pool Synthesis from Amino Acids
Leveraging the earth's abundant supply of enantiomerically pure starting materials is a classic and reliable strategy in asymmetric synthesis. For 2-substituted piperidines, amino acids like L-aspartic acid or L-glutamic acid are common starting points.
Causality and Strategic Advantage
The core principle of a chiral pool synthesis is to transfer the inherent chirality of the starting material to the final product. This avoids the need for an asymmetric catalyst or a costly chiral resolution step. For instance, an asymmetric synthesis of a related piperidine dicarboxylic acid derivative has been demonstrated starting from L-aspartic acid β-tert-butyl ester.[5][6] This multi-step process involves building out the carbon skeleton and then executing a ring-closing reductive amination to form the piperidine ring.
While reliable, this strategy's cost-effectiveness at scale can be hampered by its length. Each step adds to the processing time, solvent usage, and potential for yield loss. The causality behind choosing this route often relates to avoiding expensive transition metal catalysts or when the required stereoisomer is directly accessible from an inexpensive amino acid.
Caption: Workflow for Chiral Pool Synthesis.
Route 3: Biocatalytic Approaches
The drive for greener and more sustainable manufacturing has propelled biocatalysis to the forefront of chemical synthesis. Enzymes offer unparalleled selectivity under mild, aqueous conditions.
Causality and Strategic Advantage
The choice of biocatalysis is driven by the desire for exceptional selectivity (enantio-, regio-, and chemo-) and a significantly reduced environmental footprint. For synthesizing chiral heterocycles, enzymes like ω-transaminases and reductases are particularly powerful.[7][8] For example, a prochiral N-Boc-3-piperidone can be aminated to the chiral 3-amino-1-Boc-piperidine with high yield and enantiomeric excess using an immobilized ω-transaminase.[7]
While a direct biocatalytic route to this compound is less commonly cited, the principles are transferable. A potential strategy could involve the enzymatic reduction of a corresponding cyclic imine precursor. The primary challenges for large-scale biocatalysis are the cost and availability of the enzyme and the need to optimize reaction conditions (pH, temperature, cofactor recycling) for maximum efficiency. However, when successfully implemented, this route can be highly cost-effective due to its simplicity and low environmental burden.
Quantitative Comparison for Large-Scale Synthesis
The optimal route for industrial production is determined by a holistic analysis of key performance indicators. The following table summarizes these metrics for the discussed synthetic strategies.
| Feature | Route 1: Catalytic Asymm. Hydrogenation | Route 2: Chiral Pool Synthesis | Route 3: Biocatalytic Synthesis |
| Starting Materials | Simple pyridines (low cost, abundant) | Chiral amino acids (e.g., L-Aspartic Acid) | Prochiral ketones/imines |
| Number of Steps | 2-3 steps | 5+ steps[5][6] | 1-2 steps |
| Key Transformation | Asymmetric (transfer) hydrogenation | Reductive amination / cyclization | Enzymatic reduction or amination |
| Overall Yield | High (typically >70%) | Moderate (30-40% reported for similar systems)[5][6] | High (often >90%) |
| Catalyst/Reagent Cost | Moderate (Rhodium catalyst, but low loading) | Stoichiometric reagents (can be costly) | Potentially high initial enzyme cost, but reusable |
| Scalability | Proven (multi-hundred-gram scale)[1] | Challenging due to multiple steps | Can be excellent in optimized fermenter/reactor |
| Process Safety | Requires handling of H₂ gas or formic acid | Involves standard organic reagents | Generally safer, aqueous conditions, avoids harsh reagents[9] |
| Green Chemistry | Good atom economy | Lower atom economy, more waste | Excellent (mild conditions, water as solvent) |
| Estimated Final Cost | Highly Competitive | Moderate to High | Potentially Very Low at scale with optimized process |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
This protocol is representative of the state-of-the-art catalytic approach, adapted from published procedures for its proven scalability and efficiency.[2]
Objective: To synthesize (R)-Ethyl 1-Boc-piperidine-2-carboxylate from Ethyl 2-pyridinecarboxylate.
Materials:
-
Ethyl 2-pyridinecarboxylate
-
Benzyl bromide
-
[RhCp*Cl₂]₂ (Rhodium catalyst)
-
(R)-1-phenylethylamine (PEA)
-
Formic acid
-
Dichloromethane (DCM) / Water
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica Gel
Step 1: Pyridinium Salt Formation
-
In a suitable reactor, dissolve Ethyl 2-pyridinecarboxylate (1.0 equiv) in acetone.
-
Add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 12-16 hours. The pyridinium salt will precipitate.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Step 2: Asymmetric Reductive Transamination
-
To a reactor purged with an inert atmosphere, add the pyridinium salt (1.0 equiv), [RhCp*Cl₂]₂ (1 mol%), and (R)-1-phenylethylamine (10.0 equiv).[2]
-
Add a degassed mixture of CH₂Cl₂/H₂O (15:1 v/v).
-
Add formic acid (24.0 equiv) to the mixture.
-
Heat the reaction to 40°C and stir vigorously for 22-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Boc Protection and Purification
-
Dissolve the crude amine from Step 2 in a suitable solvent (e.g., DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and a base such as triethylamine (1.5 equiv).
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford the final product, (R)-Ethyl 1-Boc-piperidine-2-carboxylate.
Conclusion and Recommendations
For the large-scale, cost-effective synthesis of this compound, the catalytic asymmetric hydrogenation route (Route 1) stands out as the most robust and economically viable strategy. Its high convergence, operational simplicity, proven scalability, and use of relatively inexpensive starting materials make it superior to the longer, lower-yielding chiral pool approaches.[1]
While biocatalytic methods (Route 3) represent the future of sustainable synthesis, their application to this specific target is still emerging. For companies willing to invest in process development, biocatalysis could eventually offer the lowest manufacturing cost and minimal environmental impact.
Ultimately, the choice of synthetic route is a strategic decision. For rapid scale-up and reliable production with current technologies, the rhodium-catalyzed reductive transamination is the field-proven method of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating Coupling Reagents for Ethyl 1-Boc-piperidine-2-carboxylate
For researchers, scientists, and professionals in drug development, the synthesis of amide bonds is a foundational chemical transformation. The choice of coupling reagent is a critical decision that dictates not only the success of the reaction in terms of yield and purity but also its scalability and economic viability. This is particularly true when dealing with sterically hindered substrates such as Ethyl 1-Boc-piperidine-2-carboxylate, a common building block in medicinal chemistry. Its bulky Boc-protecting group and cyclic structure present a significant challenge to achieving efficient acylation.
This guide provides an in-depth, objective comparison of the performance of three widely used classes of coupling reagents—aminium/uronium salts (HATU), carbodiimides with additives (EDC/HOBt), and phosphonic acid anhydrides (T3P®)—in the context of this challenging substrate. The insights provided are grounded in established mechanistic principles and supported by representative experimental data to empower you to make an informed decision for your specific research and development needs.
The Challenge: Acylating a Sterically Hindered Secondary Amine
The primary obstacle in the acylation of amines with this compound lies in the steric hindrance around the nitrogen atom of the piperidine ring. This bulkiness can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid, leading to incomplete reactions and the formation of side products. Furthermore, the chiral center at the 2-position of the piperidine ring is susceptible to epimerization under harsh reaction conditions, a critical consideration in the synthesis of enantiomerically pure pharmaceuticals.
A Comparative Analysis of Leading Coupling Reagents
HATU: The High-Performance Aminium Salt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent renowned for its high reactivity and ability to minimize racemization.[1] It is particularly well-suited for difficult couplings involving sterically hindered amino acids.
Mechanism of Action:
HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU. This enhanced reactivity facilitates rapid amide bond formation, even with less nucleophilic amines or sterically hindered substrates.[1][2]
Figure 1: Simplified mechanism of HATU-mediated amide coupling.
Performance Insights:
-
High Yields & Purity: HATU consistently delivers high yields and product purity, even with challenging substrates.[1]
-
Low Epimerization: The rapid reaction kinetics minimize the lifetime of the activated species, thus reducing the risk of epimerization.[3][4]
-
Side Reactions: A potential side reaction is the guanidinylation of the amine starting material, where the amine reacts directly with HATU.[5][6][7] This can be minimized by pre-activating the carboxylic acid before adding the amine.[8]
EDC/HOBt: The Cost-Effective Workhorse
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a water-soluble carbodiimide, is a widely used and cost-effective coupling reagent. Its performance is significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt), which acts as a racemization suppressant and improves reaction efficiency.[9][10][11]
Mechanism of Action:
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable, unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide with a reduced risk of racemization.[11][12]
Figure 2: Role of HOBt in EDC-mediated coupling.
Performance Insights:
-
Cost-Effective: EDC is significantly less expensive than many onium salt reagents, making it attractive for large-scale synthesis.[13]
-
Ease of Workup: The urea byproduct of EDC is water-soluble, simplifying purification through aqueous extraction.[4]
-
Slower Reactions: Compared to HATU, EDC/HOBt couplings are generally slower, which can be a disadvantage with sterically hindered substrates.[1]
-
N-Acylurea Formation: The formation of the N-acylurea byproduct can reduce yields, particularly if the nucleophilic attack by the amine is slow due to steric hindrance.[14]
T3P®: The "Green" and Scalable Reagent
T3P® (n-Propanephosphonic acid anhydride) has emerged as a powerful and versatile coupling reagent with a favorable safety and environmental profile. It is particularly noted for its low epimerization potential and ease of use in large-scale applications.[15][16]
Mechanism of Action:
T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly reactive intermediate is then readily attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[15][16]
Figure 3: Simplified mechanism of T3P®-mediated amide coupling.
Performance Insights:
-
Low Epimerization: T3P® is highly effective at preserving stereochemical integrity, even with racemization-prone substrates.[15][16][17]
-
Scalability and Safety: T3P® is non-explosive and its byproducts are non-toxic and easily removed, making it an excellent choice for industrial-scale synthesis.[18][19][20]
-
High Yields: It consistently provides high yields across a broad range of substrates, including sterically hindered ones.[15][16]
-
Versatility: T3P® is compatible with a wide range of functional groups and is effective for both solution-phase and solid-phase synthesis.[18]
Quantitative Performance Comparison
The following table summarizes the expected performance of each coupling reagent for the acylation of a generic, sterically hindered secondary amine with this compound, based on data from analogous systems.
| Parameter | HATU | EDC/HOBt | T3P® |
| Typical Yield (%) | 90-99[1] | 75-90[1] | 90-98[15][16] |
| Reaction Time | 1-4 hours[1] | 4-24 hours[1] | 2-8 hours |
| Epimerization Risk | Very Low (<1%)[1] | Low (<2%)[1] | Extremely Low (<0.5%)[15][16] |
| Key Side Reactions | Guanidinylation[5][6][7] | N-Acylurea Formation[14] | Minimal |
| Workup Complexity | Moderate | Simple (Aqueous Wash)[4] | Simple (Aqueous Wash)[15][16] |
| Relative Cost | High[13] | Low[13] | Moderate |
| Scalability | Good | Excellent | Excellent[18][19][20] |
Experimental Protocols
The following are detailed, step-by-step methodologies for utilizing each coupling reagent with this compound and a representative primary amine.
Figure 4: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 equiv). Add HATU (1.1 equiv) portion-wise and stir the mixture at 0 °C for 10-15 minutes for pre-activation.
-
Coupling: Add the amine (1.2 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). Dissolve the mixture in anhydrous DMF or DCM.
-
Activation & Coupling: Cool the solution to 0 °C and add EDC·HCl (1.2 equiv) portion-wise. Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute with ethyl acetate. Wash the organic phase with water (to remove EDC and its urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in a suitable solvent (e.g., ethyl acetate, THF, or DCM).
-
Base Addition: Add a suitable base, such as pyridine or DIPEA (3.0 equiv).
-
Coupling: Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated NaHCO₃ solution. Separate the organic layer and wash with 1N HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The high purity of the crude product may sometimes preclude the need for column chromatography.
Conclusion and Recommendations
The selection of a coupling reagent for the acylation of sterically hindered substrates like this compound is a decision that balances reactivity, cost, and process safety.
-
For maximum yield and speed on a laboratory scale, particularly with very challenging substrates, HATU is an excellent, albeit expensive, choice. Its high reactivity and low racemization rates are significant advantages.[1]
-
For routine synthesis where cost is a major consideration, EDC/HOBt remains a viable and economical option. Careful monitoring is required to mitigate the risk of N-acylurea formation, especially with slow-reacting, sterically hindered amines.
-
For processes where scalability, safety, low epimerization, and environmental impact are paramount, T3P® presents a compelling and often superior alternative. Its ease of workup and excellent performance with racemization-prone substrates make it an ideal candidate for drug development and manufacturing.[15][16][17]
Ultimately, the optimal choice will depend on the specific requirements of your project. It is always recommended to perform small-scale optimization experiments to determine the most effective reagent and conditions for your particular substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. americapeptide.com [americapeptide.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. agtcbioproducts.com [agtcbioproducts.com]
- 14. researchgate.net [researchgate.net]
- 15. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 16. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 18. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic comparison of starting material and product in reactions of Ethyl 1-Boc-piperidine-2-carboxylate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. Ethyl 1-Boc-piperidine-2-carboxylate is a versatile building block, prized for the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective transformations at the ethyl ester moiety, and its subsequent removal is a critical step in many synthetic pathways. This guide provides an in-depth spectroscopic comparison of this compound and its deprotected product, ethyl pipecolinate, offering experimental data and procedural insights to aid researchers in monitoring this key reaction.
The Strategic Importance of Boc Deprotection
The Boc group is favored for its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM). The mechanism proceeds through protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine, typically as an ammonium salt.[1] This straightforward and high-yielding reaction is a workhorse in multistep synthesis.
Spectroscopic Fingerprints: Before and After Deprotection
The transformation of this compound to ethyl pipecolinate is readily monitored by a suite of standard spectroscopic techniques. The disappearance of the bulky Boc group and the emergence of a primary amine profoundly alter the molecule's spectroscopic properties.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed picture of the structural changes occurring during the deprotection.
¹H NMR: The most telling sign of a successful deprotection in the ¹H NMR spectrum is the disappearance of the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector, typically found around 1.4 ppm. Concurrently, a broad singlet or multiplet corresponding to the N-H proton of the resulting secondary amine appears, often downfield. The chemical shifts of the piperidine ring protons also experience a noticeable shift. In the Boc-protected starting material, the protons on the carbons adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the carbamate. Upon deprotection, these protons will typically shift upfield.
¹³C NMR: In the ¹³C NMR spectrum, the deprotection is confirmed by the disappearance of two key signals from the Boc group: the quaternary carbon of the tert-butyl group (around 80 ppm) and the carbamate carbonyl carbon (around 155 ppm). The chemical shifts of the piperidine ring carbons also shift upon removal of the Boc group, generally moving to lower ppm values (upfield).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic differences between this compound and its deprotected product, ethyl pipecolinate.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl Pipecolinate (Experimental) [2] | Key Observation |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | - | Disappearance of the large singlet |
| Ethyl -CH₂- | ~4.1 (q, 2H) | 4.18 (q, 2H) | Minimal change |
| Ethyl -CH₃ | ~1.2 (t, 3H) | 1.27 (t, 3H) | Minimal change |
| Piperidine H2 | ~4.8 (m, 1H) | 3.34 (m, 1H) | Significant upfield shift |
| Piperidine H6 | ~3.9 & 2.8 (m, 2H) | 3.08 & 2.66 (m, 2H) | Upfield shift |
| Piperidine H3, H4, H5 | ~1.5-2.2 (m, 6H) | 1.4-2.0 (m, 6H) | General upfield shift and change in multiplicity |
| NH | - | ~2.36 (br s, 1H) | Appearance of a new signal |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl Pipecolinate (Predicted) | Key Observation |
| Boc C=O | ~155 | - | Disappearance of the carbamate carbonyl |
| Boc C(CH₃)₃ | ~80 | - | Disappearance of the quaternary carbon |
| Boc C(CH₃)₃ | ~28 | - | Disappearance of the methyl carbons |
| Ester C=O | ~173 | ~174 | Minimal change |
| Ester -CH₂- | ~61 | ~60 | Minimal change |
| Ester -CH₃ | ~14 | ~14 | Minimal change |
| Piperidine C2 | ~57 | ~58 | Minimal change |
| Piperidine C6 | ~40 | ~46 | Downfield shift |
| Piperidine C3, C4, C5 | ~20-30 | ~22-27 | General upfield shift |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecules. The key vibrational modes to monitor during the deprotection are the C=O stretching frequencies of the carbamate and ester groups, and the N-H stretching of the resulting amine.
In the starting material, a strong absorption band corresponding to the C=O stretch of the Boc group is typically observed around 1690-1700 cm⁻¹. The C=O stretch of the ethyl ester is usually found at a higher frequency, around 1730-1740 cm⁻¹. Upon successful deprotection, the carbamate C=O band disappears completely. In its place, a characteristic N-H stretching vibration of the secondary amine appears in the region of 3300-3500 cm⁻¹, often as a medium to weak, somewhat broad peak. The ester C=O stretch remains largely unchanged.
Table 3: FT-IR Spectral Data Comparison
| Vibrational Mode | This compound (Expected) | Ethyl Pipecolinate (Experimental) | Key Observation |
| N-H Stretch | - | ~3350 cm⁻¹ (medium, broad) | Appearance of N-H stretch |
| C-H Stretch | ~2850-2980 cm⁻¹ | ~2850-2950 cm⁻¹ | Minor changes |
| C=O Stretch (Boc) | ~1695 cm⁻¹ (strong) | - | Disappearance of carbamate C=O |
| C=O Stretch (Ester) | ~1735 cm⁻¹ (strong) | ~1730 cm⁻¹ (strong) | Minimal change |
| C-N Stretch | ~1160 cm⁻¹ | ~1100 cm⁻¹ | Shift in C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the starting material and the product by providing information about their molecular weights.
For this compound (C₁₃H₂₃NO₄), the expected molecular weight is 257.33 g/mol . In electrospray ionization (ESI) mass spectrometry, one would expect to observe the protonated molecule [M+H]⁺ at m/z 258.3.
The deprotected product, ethyl pipecolinate (C₈H₁₅NO₂), has a molecular weight of 157.21 g/mol .[3] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 157.2 or a protonated molecule [M+H]⁺ at m/z 158.2 in ESI-MS. The significant mass difference of 100.12 g/mol , corresponding to the mass of the Boc group (C₅H₉O₂), is a definitive indicator of a successful deprotection.
Table 4: Mass Spectrometry Data Comparison
| Species | This compound | Ethyl Pipecolinate | Key Observation |
| Molecular Formula | C₁₃H₂₃NO₄ | C₈H₁₅NO₂ | Loss of C₅H₉O₂ |
| Molecular Weight | 257.33 g/mol [4][5][6][7] | 157.21 g/mol [3][8] | Decrease in MW by 100.12 |
| Expected [M+H]⁺ (m/z) | 258.3 | 158.2 | Shift in parent ion peak |
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid
This section provides a detailed, step-by-step methodology for the deprotection of this compound using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The addition is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the product.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene can help to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl pipecolinate.
-
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow and the key structural changes that are reflected in the spectroscopic data.
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Key spectroscopic differences between the starting material and the product.
Conclusion
The deprotection of this compound is a fundamental transformation in organic synthesis. A thorough understanding and application of spectroscopic methods are paramount for ensuring the successful conversion to the desired product, ethyl pipecolinate. By carefully analyzing the changes in ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, researchers can confidently monitor the reaction's progress, confirm the identity of the product, and proceed to the next steps in their synthetic endeavors. This guide serves as a practical resource for interpreting these spectral changes, thereby enhancing the efficiency and reliability of synthetic workflows in academic and industrial research.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Ethyl pipecolinate(15862-72-3) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl pipecolinate [webbook.nist.gov]
- 4. CAS 362703-48-8: this compound [cymitquimica.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 1-Boc-piperidine-2-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. Ethyl 1-Boc-piperidine-2-carboxylate, a versatile intermediate in organic synthesis, requires knowledgeable handling throughout its lifecycle to ensure laboratory safety and environmental stewardship.[1] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is the foundation of safe disposal. This compound (CAS No. 362703-48-8) is a piperidine derivative where the amine group is protected by a tert-butyloxycarbonyl (Boc) group.[2] This Boc protecting group enhances the compound's stability under many conditions but can be labile in acidic environments.[3][4]
Key Hazard Information:
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Harmful if swallowed [5]
-
Causes skin irritation [5]
-
Causes serious eye irritation [5]
-
May cause respiratory irritation [5]
The piperidine moiety itself is a flammable liquid and can be toxic and corrosive.[6][7][8] While the Boc group mitigates some of the reactivity of the amine, it is crucial to handle the compound with care.
Chemical and Physical Properties Summary:
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₃H₂₃NO₄[2] | Provides context for potential combustion byproducts. |
| Appearance | Colorless to pale yellow liquid or solid[2] | Influences handling and spill control procedures. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate), limited solubility in water.[2] | Dictates appropriate solvents for cleaning and potential for aqueous contamination. |
| Stability | Stable under normal conditions.[9] The Boc group is acid-labile.[3] | Incompatible with strong acids, which could lead to uncontrolled deprotection. |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[10] | Must be segregated from these materials in waste containers. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a laboratory fume hood.[9] If engineering controls are not sufficient, a suitable respirator should be used.[5]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[6]
Step 1: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous reactions within waste containers.
-
Waste Stream: Designate a specific waste container for halogenated or non-halogenated organic solvent waste, depending on the solvents used with the compound. Given its limited water solubility, it should not be mixed with aqueous waste streams.
-
Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be labeled with the words "Hazardous Waste" and a full chemical name of the contents.[8]
Step 2: Preparing for Disposal
-
Small Quantities (e.g., residual amounts in vials):
-
Rinse the container with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Transfer the rinse solvent into the designated organic waste container.
-
Repeat the rinsing process two more times to ensure the container is decontaminated before being discarded as regular lab glass or plastic waste.
-
-
Larger Quantities (e.g., unused reagent, reaction mixtures):
-
Carefully pour the chemical into the designated and labeled hazardous waste container.
-
Avoid splashing. Use a funnel if necessary.
-
Ensure the container is not filled to more than 80% capacity to allow for vapor expansion.
-
Securely close the container lid.
-
Step 3: Temporary Storage
-
Store the sealed waste container in a designated satellite accumulation area.[10]
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials, particularly strong acids and oxidizing agents.[6]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[9]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[7]
-
Scoop the absorbent material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[6][8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and your EHS department for any questions or concerns.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 362703-48-8: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. carlroth.com [carlroth.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.es [fishersci.es]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-Boc-piperidine-2-carboxylate
As researchers and drug development professionals, our work with versatile intermediates like Ethyl 1-Boc-piperidine-2-carboxylate (CAS No. 362703-48-8) is fundamental to innovation.[1] This compound, a piperidine derivative with a tert-butyloxycarbonyl (Boc) protecting group, is a valuable building block in organic synthesis.[2][3] However, its utility in the lab is matched by the absolute necessity for rigorous safety protocols. The piperidine core structure demands respect, and proper personal protective equipment (PPE) is not merely a checklist item—it is the foundation of a safe and successful experimental workflow.
This guide provides a comprehensive, field-tested framework for PPE when handling this compound. We will move beyond simple recommendations to explain the causality behind these choices, ensuring each step is part of a self-validating safety system.
Hazard Assessment: Understanding the "Why"
While specific hazard data for this compound is limited, we must extrapolate from the known hazards of its structural parent, piperidine, and closely related analogs. Piperidine itself is classified as highly flammable, toxic, and capable of causing severe skin burns and eye damage.[4][5] Analogs such as Ethyl N-Boc-piperidine-4-carboxylate are known to cause skin irritation, serious eye damage, and respiratory irritation.
Therefore, we must operate under the assumption that this compound presents the following primary risks:
-
Skin Contact: Potential for irritation or chemical burns.[6][7]
-
Eye Contact: High risk of serious irritation or damage.[8]
-
Ingestion: Assumed to be harmful if swallowed, consistent with related compounds.[4]
Our PPE strategy is designed to create a complete barrier against these exposure routes.
The First Line of Defense: Engineering Controls
Before any PPE is donned, your primary safety barrier is the laboratory's engineering controls.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The hood's constant airflow protects you from inhaling potentially irritating vapors.
-
Safety Shower & Eyewash Station: Ensure these are unobstructed and have been recently tested. Their immediate availability is critical in an emergency.[8]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
| Task Category | Minimum Required PPE |
| Routine Handling | 100% Nitrile Gloves (or Butyl Rubber), Chemical Splash Goggles, Flame-Resistant Lab Coat |
| (Weighing, Transfers, Reactions) | |
| Spill Cleanup | Double-Gloved (Nitrile), Chemical Splash Goggles and Face Shield, Chemical-Resistant Apron over Lab Coat, Respiratory Protection (if spill is large or ventilation is poor) |
Hand Protection: Your Primary Contact Barrier
The choice of gloves is critical. Given the piperidine structure, standard thin disposable gloves are insufficient.
-
Material: Nitrile or Butyl Rubber gloves are recommended. They provide superior resistance to a broad range of organic compounds compared to latex.[4]
-
Thickness and Inspection: Always use gloves of a sufficient thickness (consult manufacturer data). Before every use, inspect gloves for any signs of degradation, punctures, or tears.[5]
-
Donning and Doffing: Never touch personal items (phones, pens, notebooks) with gloved hands. Use proper removal techniques to avoid skin contact with the glove's outer surface.[5]
Eye and Face Protection: Shielding from Splashes
-
Chemical Splash Goggles: Standard safety glasses are inadequate. You must wear fully sealing chemical splash goggles to protect against splashes from all angles.[5] This is mandated by the risk of serious eye damage.
-
Face Shield: A face shield should be worn in addition to goggles when there is a heightened risk of splashing, such as when transferring large volumes, working with a reaction under pressure, or during spill cleanup.[5]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has elastic cuffs is required.[10] This protects your skin and personal clothing from incidental contact.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it is essential in specific scenarios:
-
Spill Response: For a significant spill outside of a fume hood.
-
Ventilation Failure: If the fume hood or lab ventilation system malfunctions.
-
Aerosol Generation: If a procedure has the potential to generate aerosols.
In these cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8] All users must be properly fit-tested and trained before using a respirator.
Procedural Workflow: Donning and Doffing PPE
The order in which you put on and take off PPE is as important as the equipment itself. The goal of the doffing procedure is to prevent any contaminants from the outside of your PPE from touching your skin.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning PPE before handling chemicals.
Doffing (Removing) PPE Workflow
Caption: Correct sequence for doffing PPE to prevent contamination.
Emergency Protocols
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][11] |
Disposal Plan for Contaminated Materials
Proper disposal is the final step in the safe handling workflow. Never dispose of contaminated materials in standard trash or sewer systems.
Chemical & PPE Disposal Workflow
Caption: Standard procedure for hazardous chemical waste disposal.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper must be placed in a designated solid hazardous waste container.[5]
-
Chemical Waste: All solutions containing this compound and any rinse from contaminated glassware must be collected in a clearly labeled, sealed hazardous liquid waste container.[12] The Boc protecting group is known to be acid-labile, meaning it can be removed under acidic conditions.[13][14] Therefore, avoid mixing this waste with strong acids unless it is part of a specific, validated institutional waste neutralization protocol.
By adhering to these detailed PPE and handling protocols, you build a culture of safety that protects not only yourself but your entire research team. This allows the valuable synthetic potential of this compound to be realized with confidence and security.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 362703-48-8: this compound [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. angenechemical.com [angenechemical.com]
- 10. isotope.com [isotope.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. Double BOC protection selective removal method [en.highfine.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
